Octahydroindolizin-3-imine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,5,6,7,8,8a-hexahydro-1H-indolizin-3-imine |
InChI |
InChI=1S/C8H14N2/c9-8-5-4-7-3-1-2-6-10(7)8/h7,9H,1-6H2 |
InChI Key |
VNJHIPCVZNOPEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(C1)CCC2=N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Novel Indolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies and recent advancements in the discovery and isolation of novel indolizidine alkaloids. This class of nitrogen-containing heterocyclic compounds, characterized by a fused five- and six-membered ring system, has garnered significant attention in the scientific community due to a wide range of promising biological activities, including potent anticancer, anti-inflammatory, and antiviral properties. This guide details the critical steps from natural source selection to the complete structural elucidation of these complex molecules, supported by detailed experimental protocols and quantitative data.
Introduction to Indolizidine Alkaloids
Indolizidine alkaloids are a diverse group of natural products found in various organisms, including plants, fungi, and marine invertebrates.[1] Their structural complexity and potent bioactivities make them attractive targets for drug discovery and development. A significant subset of this class is the phenanthroindolizidine alkaloids, such as tylophorine and antofine, which have been extensively studied for their cytotoxic effects against various cancer cell lines.[2][3] Recent research has expanded to explore novel indolizidine alkaloids from diverse sources like endophytic fungi and marine organisms, revealing unique structural features and biological profiles.
The Discovery and Isolation Workflow
The journey from a natural source to a purified, characterized novel indolizidine alkaloid is a multi-step process that requires a combination of classical natural product chemistry techniques and modern analytical instrumentation.
Source Selection and Extraction
The initial step involves the careful selection of a biological source known or likely to produce alkaloids. Plants from the Asclepiadaceae family, such as Tylophora and Cynanchum species, are well-documented producers of phenanthroindolizidine alkaloids.[2][4] Endophytic fungi and marine sponges have also emerged as promising sources of novel indolizidine structures.
Experimental Protocol: Extraction of Alkaloids from Cynanchum vincetoxicum
-
Plant Material Preparation: Air-dry the aerial parts of Cynanchum vincetoxicum and grind them into a fine powder.
-
Maceration: Macerate the powdered plant material (e.g., 500 g) with methanol (e.g., 3 x 2 L) at room temperature for 72 hours.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Extraction:
-
Suspend the crude extract in 5% aqueous HCl and partition with dichloromethane (DCM) to remove neutral and weakly acidic compounds.
-
Basify the acidic aqueous layer to pH 9-10 with 25% aqueous NH4OH.
-
Extract the aqueous layer with DCM (e.g., 3 x 500 mL) to obtain the crude alkaloid fraction.
-
Wash the combined DCM extracts with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Chromatographic Separation and Purification
The crude alkaloid extract is a complex mixture that requires multiple chromatographic steps for the isolation of individual compounds.
Experimental Protocol: Isolation of a Novel Seco-antofine N-oxide from Cynanchum vincetoxicum
This protocol is based on the isolation of (-)-10β,13aα-secoantofine N-oxide.[2]
-
Vacuum Liquid Chromatography (VLC):
-
Subject the crude alkaloid fraction (e.g., 2 g) to VLC on a silica gel column.
-
Elute with a stepwise gradient of increasing polarity, for example, a mixture of DCM and methanol (e.g., 100:0 to 80:20).
-
Combine fractions based on their Thin Layer Chromatography (TLC) profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing the target compound by preparative HPLC.
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 20% to 50% acetonitrile over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Collect the peak corresponding to the novel alkaloid.
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula. Tandem mass spectrometry (MS/MS) experiments reveal fragmentation patterns that offer clues about the compound's structure.
Experimental Data: HR-ESI-MS of (-)-10β,13aα-secoantofine N-oxide [2]
-
[M+H]+ ion: m/z 410.1962 (calculated for C24H28NO5+, 410.1967)
The fragmentation of phenanthroindolizidine alkaloids often involves the cleavage of the indolizidine ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments is essential for elucidating the complete structure and stereochemistry of a novel alkaloid.
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which helps in determining the relative stereochemistry.
Table 1: ¹H and ¹³C NMR Data for (-)-10β,13aα-secoantofine N-oxide in CDCl₃ [2]
| Position | δH (ppm, J in Hz) | δC (ppm) |
| 1 | 7.92 (d, 8.8) | 127.5 |
| 2 | 7.28 (dd, 8.8, 2.4) | 104.1 |
| 3 | - | 159.2 |
| 4 | 7.20 (d, 2.4) | 104.5 |
| 5 | 7.82 (s) | 124.9 |
| 6 | - | 158.5 |
| 7 | 7.45 (s) | 103.2 |
| 8 | 8.25 (s) | 128.1 |
| 9 | 4.95 (d, 14.0), 4.25 (d, 14.0) | 55.9 |
| 10 | 4.85 (m) | 75.1 |
| 11α | 2.40 (m) | 28.9 |
| 11β | 2.20 (m) | |
| 12α | 2.10 (m) | 22.1 |
| 12β | 1.95 (m) | |
| 13α | 3.55 (m) | 48.2 |
| 13β | 3.25 (m) | |
| 13a | - | 72.1 |
| 14 | 4.15 (s) | 65.2 |
| 3-OMe | 3.98 (s) | 55.5 |
| 6-OMe | 4.05 (s) | 55.6 |
| 7-OMe | 4.10 (s) | 56.2 |
Biological Activity and Mechanism of Action
Newly isolated indolizidine alkaloids are typically screened for a variety of biological activities, with a significant focus on their anticancer potential.
Cytotoxicity Screening
The cytotoxic activity of a novel compound is evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.
Table 2: Cytotoxicity (IC₅₀) of Phenanthroindolizidine Alkaloids [2][3]
| Compound | KB-3-1 (nM) | KB-V1 (nM) | HCT116 (µM) | HT29 (µM) | HepG2 (µM) |
| (-)-10β-antofine N-oxide | ~100 | - | - | - | - |
| (-)-10β,13aα-14β-hydroxyantofine N-oxide | ~100 | - | - | - | - |
| (-)-10β,13aα-secoantofine N-oxide | >1000 | - | - | - | - |
| YS306 | - | - | 1.8 | 2.5 | 3.2 |
| YS206 | - | - | 2.1 | 3.8 | 4.1 |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
Many phenanthroindolizidine alkaloids exert their anticancer effects by inducing cell cycle arrest and apoptosis (programmed cell death).[3]
Studies have shown that compounds like YS306 and YS206 can induce cell cycle arrest at the G2/M phase in cancer cells.[3] This prevents the cells from dividing and proliferating.
Conclusion
The discovery and isolation of novel indolizidine alkaloids remains a vibrant and promising area of natural product research. The combination of traditional extraction and chromatographic techniques with modern spectroscopic methods allows for the efficient identification and characterization of these complex molecules. The potent and diverse biological activities of indolizidine alkaloids, particularly their anticancer properties, underscore their potential as lead compounds for the development of new therapeutics. This guide provides a foundational framework for researchers and professionals in the field to navigate the intricate process of bringing these natural wonders from the field to the forefront of drug discovery.
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. Cytotoxic activity of some phenanthroindolizidine N-oxide alkaloids from Cynanchum vincetoxicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenanthroindolizidine Alkaloids Isolated from Tylophora ovata as Potent Inhibitors of Inflammation, Spheroid Growth, and Invasion of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Biodiversity of Indolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolizidine alkaloids represent a structurally diverse class of nitrogen-containing heterocyclic compounds with significant and varied biological activities. Their potent inhibition of key enzymes involved in metabolic and cellular signaling pathways has positioned them as promising lead compounds in the development of therapeutics for a range of diseases, including cancer, viral infections, and genetic disorders. This technical guide provides a comprehensive overview of the natural sources, biodiversity, and associated biological activities of these alkaloids. Detailed experimental protocols for their extraction and isolation are provided, alongside a quantitative analysis of their occurrence. Furthermore, key signaling pathways affected by these compounds are illustrated to provide a deeper understanding of their mechanisms of action.
Natural Sources and Biodiversity
Indolizidine alkaloids are biosynthesized by a wide array of organisms, spanning the plant, animal, and microbial kingdoms. This widespread distribution contributes to their remarkable structural and functional diversity.
1.1. Plant Sources
Plants are a rich source of indolizidine alkaloids, with the Fabaceae (legume) family being a particularly prominent producer. Genera such as Astragalus, Oxytropis, and Swainsona, commonly known as locoweeds, are well-documented sources of the potent α-mannosidase inhibitor, swainsonine .[1] Another significant plant source is Castanospermum australe (Moreton Bay Chestnut), the seeds of which contain high concentrations of castanospermine , a powerful glucosidase inhibitor.[2] Other plant families known to produce these alkaloids include Elaeocarpaceae and Asclepiadaceae.
1.2. Amphibian Sources
The skin of poison dart frogs (family Dendrobatidae ) is a well-known reservoir of a diverse array of lipophilic alkaloids, including a major class known as pumiliotoxins .[3][4] These frogs do not synthesize the alkaloids themselves but sequester them from their diet of arthropods, such as ants and mites.[4] The concentration and composition of these alkaloids can vary significantly between different frog populations and species.[3]
1.3. Fungal and Bacterial Sources
The microbial world also contributes to the diversity of indolizidine alkaloids. The fungus Rhizoctonia leguminicola is a known producer of slaframine and swainsonine . More recently, endophytic fungi of the genus Undifilum, living in symbiotic relationships with locoweeds, have been identified as the true producers of swainsonine in these plants. Bacteria, particularly of the genus Streptomyces, have also been shown to synthesize various indolizidine derivatives.
Quantitative Analysis of Indolizidine Alkaloids in Natural Sources
The concentration of indolizidine alkaloids can vary significantly depending on the source organism, its geographical location, and environmental conditions. The following table summarizes some reported quantitative data for representative indolizidine alkaloids.
| Alkaloid | Natural Source | Plant/Animal Part | Concentration/Yield | Reference |
| Swainsonine | Astragalus lentiginosus (Spotted Locoweed) | Whole Plant | Identified as a major constituent | [1] |
| Swainsonine | Astragalus arequipensis | Leaves and Stems | 0.05% of dry weight | |
| Castanospermine | Castanospermum australe (Moreton Bay Chestnut) | Seeds | High concentration | [2] |
| Pumiliotoxin (+)-251D | Epipedobates tricolor (Poison Dart Frog) | Skin | 6 to 9 µg/cm² | [3] |
| Pumiliotoxin (+)-251D | Dendrobates species (Poison Dart Frog) | Skin | Varies significantly | [3] |
Experimental Protocols: Extraction and Isolation
The isolation of indolizidine alkaloids from natural sources typically involves a multi-step process that leverages their basicity and polarity. Below is a representative protocol for the extraction and purification of these compounds from plant material.
3.1. General Workflow for Extraction and Isolation
3.2. Detailed Methodology
-
Sample Preparation: The plant material is dried to a constant weight and finely powdered to increase the surface area for extraction.
-
Acid Extraction: The powdered material is macerated or refluxed with a dilute acid solution (e.g., 1-5% HCl or acetic acid). This protonates the basic nitrogen of the alkaloids, forming water-soluble salts.
-
Filtration and Defatting: The acidic extract is filtered to remove solid plant debris. To remove non-polar compounds like fats and chlorophyll, the acidic aqueous extract can be washed with a non-polar solvent like hexane.
-
Basification: The acidic aqueous extract is then basified by the addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-11. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water and more soluble in organic solvents.
-
Solvent Partitioning (Liquid-Liquid Extraction): The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent such as dichloromethane, chloroform, or ethyl acetate. The free base alkaloids will partition into the organic layer.
-
Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and then concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.
-
Purification: The crude extract is further purified using chromatographic techniques.
-
Column Chromatography: The crude extract is loaded onto a silica gel or alumina column and eluted with a solvent system of increasing polarity (e.g., a gradient of methanol in chloroform). Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired alkaloid.
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be employed.
-
-
Characterization: The purified alkaloid is then characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.
Signaling Pathways and Mechanisms of Action
Indolizidine alkaloids exert their biological effects by targeting specific enzymes and cellular pathways.
4.1. Swainsonine: Inhibition of α-Mannosidase II and Disruption of N-Glycosylation
Swainsonine is a potent and specific inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycosylation pathway. This pathway is crucial for the proper folding, trafficking, and function of many glycoproteins. By inhibiting this enzyme, swainsonine prevents the trimming of mannose residues from oligosaccharide chains, leading to the accumulation of hybrid-type glycans and a decrease in complex-type glycans on the cell surface. This alteration of the cellular glycome can have profound effects, including the inhibition of cancer metastasis and modulation of the immune response.
4.2. Castanospermine: Inhibition of Glucosidases and Effects on Glycoprotein Folding
Castanospermine is a potent inhibitor of α- and β-glucosidases.[5] In the endoplasmic reticulum (ER), glucosidases I and II are responsible for trimming terminal glucose residues from newly synthesized N-linked glycans. This trimming is a critical step in the quality control cycle of glycoprotein folding, as it allows glycoproteins to interact with chaperones like calnexin and calreticulin. By inhibiting these glucosidases, castanospermine traps glycoproteins in a glucosylated state, leading to misfolding and retention in the ER. This mechanism is the basis for its antiviral activity, particularly against enveloped viruses that rely on host-cell machinery for the proper folding of their envelope glycoproteins.
Conclusion
The indolizidine alkaloids are a testament to the vast chemical diversity found in nature. Their broad distribution across different biological taxa and their potent and specific biological activities make them a compelling area of research for drug discovery and development. A thorough understanding of their natural sources, biosynthesis, and mechanisms of action is crucial for harnessing their therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. A common pumiliotoxin from poison frogs exhibits enantioselective toxicity against mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pumiliotoxin - Wikipedia [en.wikipedia.org]
- 5. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases [agris.fao.org]
A Technical Guide to the Structural Elucidation of Octahydroindolizine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Octahydroindolizine, also known as indolizidine, is a core heterocyclic scaffold found in a wide array of natural products, particularly alkaloids. These compounds exhibit a diverse range of biological activities, making them attractive targets for drug discovery and development. The precise determination of their three-dimensional structure is paramount for understanding their structure-activity relationships (SAR) and mechanism of action. This guide provides an in-depth overview of the modern spectroscopic and analytical techniques employed in the structural elucidation of novel octahydroindolizine derivatives.
Core Analytical Techniques
The structural characterization of octahydroindolizine derivatives relies on a combination of powerful analytical methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography are utilized to unambiguously determine the connectivity, stereochemistry, and conformation of these bicyclic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state structure of octahydroindolizine derivatives. A systematic analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing insights into the molecular framework and relative stereochemistry.
A comprehensive NMR analysis was conducted on Swainsonine, a well-known poly-hydroxylated indolizidine alkaloid, to elucidate its planar structure and relative configuration.[1] The study utilized a suite of NMR experiments, including ¹H, ¹³C, ¹H-¹H COSY, HMQC (HSQC), HMBC, and NOESY, to systematically assign the complex spectra.[1]
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Swainsonine in CD₃OD
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |
| 1 | 70.1 | 4.15 (ddd, J = 10.5, 5.0, 3.0) |
| 2 | 68.9 | 3.85 (dd, J = 5.0, 2.5) |
| 3 | 55.4 | 2.55 (m) |
| 5 | 54.1 | 3.10 (m), 2.35 (m) |
| 6 | 29.8 | 1.95 (m), 1.60 (m) |
| 7 | 29.5 | 1.80 (m), 1.45 (m) |
| 8 | 73.5 | 3.60 (m) |
| 8a | 65.2 | 2.80 (m) |
Data extracted from the systematic NMR analysis of Swainsonine.[1]
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of octahydroindolizine derivatives and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
The fragmentation of the octahydroindolizine core is influenced by the position and nature of substituents. Common fragmentation pathways involve the cleavage of bonds adjacent to the nitrogen atom and the loss of substituent groups. Understanding these patterns can help in the structural characterization of unknown derivatives.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including absolute stereochemistry. Obtaining suitable crystals for X-ray diffraction can be a challenging yet crucial step for the unambiguous confirmation of a proposed structure. For many novel heterocyclic compounds, X-ray diffraction studies are the gold standard for structural validation.
Experimental Protocols
NMR Spectroscopy
General Procedure for Structural Elucidation:
-
Sample Preparation: Dissolve 5-10 mg of the purified octahydroindolizine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube.
-
1D NMR Spectra Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants.
-
Acquire a ¹³C NMR spectrum, often with proton decoupling, to determine the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule.
-
-
Data Analysis: Integrate the information from all spectra to assign all ¹H and ¹³C chemical shifts and deduce the complete structure.
Mass Spectrometry
General Procedure for Analysis:
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for these types of molecules include Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a higher-energy method that results in extensive fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Fragmentation Analysis (MS/MS): To obtain more detailed structural information, tandem mass spectrometry (MS/MS) can be performed. The parent ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed.
-
Data Interpretation: Analyze the mass of the molecular ion to confirm the molecular weight. Interpret the fragmentation pattern to deduce structural motifs.
X-ray Crystallography
General Procedure for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the purified compound.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure using specialized software. This process yields the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule in the crystal lattice.
Visualized Workflows and Pathways
General Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a novel octahydroindolizine derivative, from initial synthesis or isolation to final structure confirmation.
Common Mass Spectrometry Fragmentation Pathways
This diagram illustrates some of the common fragmentation patterns that can be expected in the mass spectrum of a substituted octahydroindolizine derivative under electron ionization (EI).
References
The Fundamental Properties of Polyhydroxylated Indolizidines: A Technical Guide for Drug Discovery
Abstract
Polyhydroxylated indolizidines represent a pivotal class of naturally occurring and synthetic compounds that have garnered significant attention in the fields of chemical biology and drug development. Their structural mimicry of monosaccharide transition states enables them to potently and selectively inhibit various glycosidases, enzymes crucial for a myriad of biological processes. This technical guide provides an in-depth exploration of the core fundamental properties of these iminosugar alkaloids, with a focus on their chemical characteristics, biological activities, and mechanisms of action. Quantitative data on their inhibitory activities are presented in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducible research. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear graphical representation of their molecular interactions and evaluation processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of polyhydroxylated indolizidines.
Introduction
Polyhydroxylated indolizidines are a prominent family of nitrogen-containing heterocyclic compounds characterized by a bicyclic indolizidine core adorned with multiple hydroxyl groups. Their stereochemistry closely resembles that of pyranose and furanose sugars, positioning them as carbohydrate mimetics. This structural similarity is the cornerstone of their biological activity, allowing them to function as competitive inhibitors of glycosidases. These enzymes play critical roles in numerous physiological and pathological processes, including glycoprotein processing, lysosomal catabolism, and intestinal digestion. Consequently, the ability of polyhydroxylated indolizidines to modulate glycosidase activity has made them valuable tools for studying carbohydrate metabolism and promising candidates for the development of therapeutics against a range of diseases, including cancer, viral infections, and metabolic disorders.[1] Prominent examples of this class include swainsonine, castanospermine, and lentiginosine, each exhibiting distinct inhibitory profiles and therapeutic potential.
Chemical Structure and Properties
The core chemical structure of a polyhydroxylated indolizidine consists of a fused pyrrolidine and piperidine ring system, forming the azabicyclo[4.3.0]nonane skeleton. The number, position, and stereochemical orientation of the hydroxyl groups appended to this core are critical determinants of their biological specificity and potency. The nitrogen atom at the ring junction is typically protonated at physiological pH, contributing to the polar nature of these molecules and their ability to interact with the active sites of target enzymes. The synthesis of these complex molecules is a significant area of research, with numerous strategies developed to achieve stereoselective control and generate diverse analogues for structure-activity relationship (SAR) studies.
Biological Activity and Therapeutic Potential
The primary biological activity of polyhydroxylated indolizidines is the inhibition of glycosidases. This inhibitory action stems from their ability to mimic the transition state of the glycosidic bond cleavage reaction catalyzed by these enzymes. By binding tightly to the enzyme's active site, they prevent the natural substrate from being processed. This modulation of glycosidase activity has far-reaching biological consequences, leading to a diverse range of therapeutic applications.
-
Anticancer Activity: Swainsonine, a potent inhibitor of α-mannosidase II, has demonstrated anticancer and antimetastatic properties.[2][3] Its mechanism involves the disruption of N-linked glycoprotein processing, leading to altered cell surface glycans that can affect cell adhesion, signaling, and immunogenicity.[2][4]
-
Antiviral Activity: Castanospermine, an inhibitor of α-glucosidases I and II, exhibits broad-spectrum antiviral activity against enveloped viruses such as HIV, influenza, and dengue virus.[5][6] By inhibiting the initial steps of N-linked glycan processing in the endoplasmic reticulum, castanospermine disrupts the proper folding and maturation of viral envelope glycoproteins, leading to the production of non-infectious viral particles.[5][6]
-
Metabolic Disorders: The ability of certain polyhydroxylated indolizidines to inhibit intestinal α-glucosidases makes them potential therapeutic agents for type 2 diabetes. By slowing the digestion of complex carbohydrates, they can help to manage postprandial hyperglycemia.
Quantitative Data on Biological Activity
The following tables summarize the inhibitory constants (IC50, Ki) and effective concentrations (EC50) of representative polyhydroxylated indolizidines against various glycosidases and viruses. This data provides a quantitative basis for comparing the potency and selectivity of these compounds.
Table 1: Glycosidase Inhibition by Polyhydroxylated Indolizidines
| Compound | Target Enzyme | Source | IC50 / Ki | Reference |
| Swainsonine | α-Mannosidase II | Golgi | 20–50 nM (Ki) | [2] |
| Swainsonine | α-Mannosidase | Apis mellifera | 162 nM (IC50) | [7] |
| Castanospermine | α-Glucosidase I & II | Lysosomal | Potent Inhibitor | [8][9] |
| Castanospermine | Amyloglucosidase | Fungal | Competitive Inhibitor | [8] |
| Castanospermine | β-Glucosidase | Almond Emulsin | Competitive Inhibitor | [8] |
| Lentiginosine | Amyloglucosidase | Fungal | 1 x 10⁻⁵ M (Ki) | [10] |
Table 2: Antiviral Activity of Iminosugars (including Polyhydroxylated Indolizidines)
| Compound | Virus | Cell Type | EC50 | Reference |
| Castanospermine | Dengue Virus (DENV) | MDMΦs | ~10.6 µM | [11][12] |
| Celgosivir (Castanospermine derivative) | Dengue Virus (DENV) | MDMΦs | ~1.5 µM | [11][12] |
| NN-DNJ (Deoxynojirimycin derivative) | Dengue Virus (DENV) | MDMΦs | ~1.2 µM | [11][12] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of polyhydroxylated indolizidines.
Glycosidase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a polyhydroxylated indolizidine against a specific glycosidase using a chromogenic substrate.
Materials:
-
Glycosidase enzyme (e.g., α-glucosidase from baker's yeast)
-
Chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside)
-
Polyhydroxylated indolizidine inhibitor
-
Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8)
-
Stop solution (e.g., 1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the polyhydroxylated indolizidine inhibitor in the assay buffer.
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add the various concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Incubate the reaction mixture at the same temperature for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well. The stop solution will also develop the color of the product.
-
Measure the absorbance of the product (e.g., p-nitrophenol) at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of polyhydroxylated indolizidines on a specific cell line.[13][14][15][16][17]
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
Polyhydroxylated indolizidine compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.[14]
-
Prepare serial dilutions of the polyhydroxylated indolizidine compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include untreated control wells.
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours) in the CO2 incubator.[14]
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[14]
-
Gently shake the plate to ensure complete dissolution of the crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Antiviral Plaque Reduction Assay
This protocol details a plaque reduction assay to evaluate the antiviral activity of a polyhydroxylated indolizidine against a specific virus.[18][19]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Complete cell culture medium
-
Polyhydroxylated indolizidine compound
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet solution)
-
Fixing solution (e.g., 10% formalin)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the host cells in multi-well plates and grow them to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock in serum-free medium.
-
Prepare different concentrations of the polyhydroxylated indolizidine compound in the culture medium.
-
Pre-treat the cell monolayers with the medium containing the compound for a specific period.
-
Infect the pre-treated cells with a specific amount of virus (e.g., 100 plaque-forming units per well).
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the respective concentrations of the compound to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubate the plates for several days until visible plaques are formed.
-
Fix the cells with the fixing solution and then stain them with the staining solution.
-
After staining, the plaques will appear as clear zones against a background of stained, uninfected cells.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by polyhydroxylated indolizidines and a general workflow for their biological evaluation.
Caption: Inhibition of N-linked glycoprotein processing by castanospermine and swainsonine.
Caption: General workflow for the biological evaluation of polyhydroxylated indolizidines.
Conclusion
Polyhydroxylated indolizidines stand as a versatile and powerful class of molecules with significant therapeutic potential. Their ability to selectively inhibit key glycosidases provides a molecular basis for their diverse biological activities, ranging from anticancer and antiviral to metabolic regulation. The continued exploration of their structure-activity relationships, coupled with the development of efficient synthetic methodologies, will undoubtedly lead to the discovery of novel and more potent analogues with improved pharmacological profiles. This technical guide has provided a comprehensive overview of the fundamental properties of these compounds, offering a valuable resource to guide future research and development efforts in this exciting field. The detailed experimental protocols and visual representations of their mechanisms of action are intended to empower researchers to further unravel the complexities of these fascinating molecules and harness their potential for the betterment of human health.
References
- 1. Swainsonine inhibits the biosynthesis of complex glycoproteins by inhibition of Golgi mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Swainsonine - Wikipedia [en.wikipedia.org]
- 4. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of antiviral activity of iminosugars against dengue virus | Oxford Antiviral Drug Discovery Unit [zitzmannlab.web.ox.ac.uk]
- 7. Developmental and loco-like effects of a swainsonine-induced inhibition of α-mannosidase in the honey bee, Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases [agris.fao.org]
- 9. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes | PLOS Neglected Tropical Diseases [journals.plos.org]
- 12. In vitro evaluation of iminosugar antiviral efficacy against DENV. [plos.figshare.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
Spectroscopic Characterization of Indolizidine Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indolizidine alkaloids, a class of bicyclic nitrogen-containing natural products, exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. The stereochemistry of these molecules is often crucial for their biological function, necessitating robust analytical methods for the unambiguous determination of their three-dimensional structure. This technical guide provides a comprehensive overview of the key spectroscopic techniques used for the characterization of indolizidine stereoisomers, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Circular Dichroism (VCD).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry
NMR spectroscopy is the most powerful tool for determining the constitution and relative stereochemistry of indolizidine alkaloids. Analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, along with two-dimensional correlation experiments, allows for the assignment of all atoms within the molecule and provides crucial information about the spatial orientation of substituents.
Key NMR Parameters for Stereochemical Assignment
The chemical shifts (δ) and coupling constants (J) of protons and carbons in the indolizidine core are highly sensitive to their stereochemical environment. Diastereomers will exhibit distinct NMR spectra, with noticeable differences in these parameters.
¹H NMR: The chemical shifts of protons attached to stereogenic centers and the coupling constants between them are particularly informative. For example, the coupling constants between vicinal protons (³JHH) can be used to determine dihedral angles according to the Karplus equation, providing insights into the ring conformation and the relative orientation of substituents. The stereochemistry of the ring junction in indolizidine alkaloids significantly influences the chemical shifts of the bridgehead protons.
¹³C NMR: The chemical shifts of carbon atoms are also affected by their stereochemical environment. The spatial arrangement of substituents can cause shielding or deshielding effects, leading to distinct ¹³C NMR spectra for different stereoisomers.
Comparative NMR Data for Indolizidine Stereoisomers
The following table summarizes the ¹H and ¹³C NMR data for a representative set of indolizidine stereoisomers. These values can serve as a reference for the identification and stereochemical assignment of new indolizidine derivatives.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| (5R,8S,8aS)-Indolizidin-8-ol | H-5 | 3.15 (m) | 64.2 | |
| H-8 | 4.02 (br s) | 68.5 | ||
| H-8a | 2.18 (m) | 60.1 | ||
| (5S,8R,8aR)-Indolizidin-8-ol | H-5 | 3.25 (m) | 64.0 | |
| H-8 | 4.10 (br s) | 68.3 | ||
| H-8a | 2.25 (m) | 59.9 | ||
| (5R,8R,8aS)-Indolizidin-8-ol | H-5 | 3.05 (m) | 63.8 | |
| H-8 | 3.95 (t) | J = 4.5 | 70.2 | |
| H-8a | 2.05 (m) | 61.5 | ||
| (5S,8S,8aR)-Indolizidin-8-ol | H-5 | 3.18 (m) | 63.5 | |
| H-8 | 3.88 (t) | J = 4.2 | 70.0 | |
| H-8a | 2.12 (m) | 61.2 |
Note: The data presented here is a compilation from various sources and should be used as a general guide. Specific chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.
Experimental Protocol for NMR Analysis
A standard protocol for the NMR analysis of indolizidine stereoisomers is as follows:
-
Sample Preparation: Dissolve 1-5 mg of the purified indolizidine alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O).
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 150-200 ppm and a longer relaxation delay (2-5 seconds) to ensure accurate integration if desired.
-
2D NMR: Acquire two-dimensional correlation spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the relative stereochemistry by identifying protons that are close in space.
Mass Spectrometry (MS): Identifying and Differentiating Stereoisomers
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of indolizidine alkaloids. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information and, in some cases, allow for the differentiation of stereoisomers.[1]
Fragmentation of Indolizidine Alkaloids
The fragmentation of the indolizidine core is influenced by the position and stereochemistry of substituents. Common fragmentation pathways involve the cleavage of the bicyclic ring system. Stereochemical differences can lead to variations in the relative abundances of fragment ions, providing a basis for distinguishing between diastereomers. For instance, a highly stereospecific retro-Diels-Alder process has been observed in the mass spectra of some related heterocyclic systems under electron ionization (EI) conditions.[1]
Experimental Protocol for MS Analysis
A general protocol for the LC-MS/MS analysis of indolizidine stereoisomers is as follows:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified alkaloid in a suitable solvent (e.g., methanol or acetonitrile) compatible with the LC-MS system.
-
Chromatographic Separation: Inject the sample onto a reverse-phase C18 column and elute with a gradient of water and acetonitrile, both typically containing a small amount of formic acid or ammonium formate to promote ionization.
-
Mass Spectrometric Detection:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atom of the indolizidine core is readily protonated.
-
MS Scan: Acquire full scan mass spectra to determine the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the protonated molecular ion to generate fragment ions. The fragmentation pattern can be used for structural confirmation and comparison between stereoisomers.
-
Vibrational Circular Dichroism (VCD) Spectroscopy: Determining Absolute Configuration
Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of a stereocenter can be unambiguously determined.
The VCD Approach
The VCD spectrum is highly sensitive to the three-dimensional structure of a molecule. The process of determining the absolute configuration using VCD involves the following steps:
-
Experimental Measurement: The experimental VCD and infrared (IR) spectra of the indolizidine stereoisomer are recorded.
-
Conformational Search: A computational search for all possible low-energy conformations of the molecule is performed.
-
Quantum Chemical Calculations: For each low-energy conformer, the IR and VCD spectra are calculated using Density Functional Theory (DFT).
-
Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their predicted Boltzmann populations to generate the final theoretical spectrum for a given enantiomer.
-
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra for both enantiomers. A good match allows for the confident assignment of the absolute configuration.
Experimental Protocol for VCD Analysis
A typical experimental protocol for VCD analysis is as follows:
-
Sample Preparation: Prepare a concentrated solution of the purified indolizidine alkaloid (typically 5-20 mg) in a suitable solvent that has minimal absorption in the mid-infrared region of interest (e.g., CDCl₃ or CCl₄). The sample cell path length is usually between 50 and 200 µm.
-
VCD Spectroscopy:
-
Acquire the VCD and IR spectra simultaneously using a VCD spectrometer.
-
The spectra are typically collected over a period of several hours to achieve an adequate signal-to-noise ratio.
-
A solvent spectrum is also acquired and subtracted from the sample spectrum.
-
-
Computational Analysis:
-
Perform a conformational search using molecular mechanics or other suitable methods.
-
Optimize the geometry and calculate the harmonic vibrational frequencies and VCD intensities for each conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Generate the Boltzmann-averaged theoretical VCD spectrum and compare it with the experimental spectrum.
-
Conclusion
The comprehensive spectroscopic characterization of indolizidine stereoisomers is a multi-faceted process that relies on the synergistic application of NMR, MS, and VCD techniques. NMR spectroscopy provides detailed information about the relative stereochemistry and conformation. Mass spectrometry confirms the molecular weight and can offer clues to differentiate stereoisomers based on their fragmentation patterns. Finally, VCD spectroscopy, in conjunction with computational chemistry, provides an unambiguous determination of the absolute configuration. By employing these powerful analytical tools, researchers can confidently elucidate the three-dimensional structure of indolizidine alkaloids, which is paramount for understanding their structure-activity relationships and advancing their potential as therapeutic agents.
References
Exploring the Chemical Space of Functionalized Indolizidines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indolizidine alkaloid scaffold, a fused bicyclic system containing a nitrogen atom at the bridgehead, represents a privileged structure in medicinal chemistry. Its prevalence in natural products with a wide array of biological activities has spurred extensive research into the synthesis and therapeutic potential of functionalized indolizidines. This technical guide provides an in-depth exploration of the chemical space of these compounds, focusing on their synthesis, biological evaluation, and mechanisms of action, with a view to facilitating their development as next-generation therapeutics.
Synthetic Strategies for Accessing Functionalized Indolizidines
The construction of the indolizidine core and the introduction of diverse functionalities have been achieved through a variety of elegant synthetic strategies. Key methodologies include cycloaddition reactions, transition metal-catalyzed couplings, and multi-step sequences starting from chiral precursors.
1,3-Dipolar Cycloaddition Reactions
A powerful and convergent approach for the synthesis of indolizidine derivatives is the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles.[1][2] This method allows for the rapid construction of the indolizine core, which can be subsequently reduced to the corresponding indolizidine.
Experimental Protocol: Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition
-
Preparation of N-(2-Aroylmethyl)picolinium Bromide: A solution of the appropriate picoline (10 mmol) and 2-bromoacetophenone (10 mmol) in dry benzene (50 mL) is refluxed for 4-6 hours. The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the corresponding picolinium bromide.
-
Cycloaddition Reaction: To a stirred suspension of the N-(2-aroylmethyl)picolinium bromide (5 mmol) and an acetylenic dipolarophile (e.g., dimethyl acetylenedicarboxylate, 5 mmol) in anhydrous benzene (50 mL), a solution of triethylamine (0.7 mL) in benzene (10 mL) is added dropwise. The mixture is stirred for 1 hour and then refluxed for 4-6 hours.
-
Workup and Purification: After cooling, the precipitated triethylamine hydrobromide is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired indolizine derivative.
Negishi Cross-Coupling Reactions
The Negishi cross-coupling reaction provides a versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the indolizidine scaffold.[3][4] This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.
Experimental Protocol: General Procedure for Negishi Coupling [5]
-
Preparation of the Organozinc Reagent: An aryl or alkyl halide (1.0 equiv) is dissolved in an anhydrous solvent (e.g., THF, DMF) under an inert atmosphere. The solution is treated with either magnesium or an organolithium reagent to form the corresponding Grignard or organolithium reagent. To this solution, a solution of zinc bromide (1.0 equiv) in the same solvent is added, and the mixture is stirred to form the organozinc reagent.
-
Coupling Reaction: To a separate flask containing the indolizidine halide (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in an anhydrous solvent under an inert atmosphere, the freshly prepared organozinc reagent is added. The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Biological Activities and Quantitative Data
Functionalized indolizidines exhibit a broad spectrum of biological activities, including potent anticancer and glycosidase inhibitory effects. The nature and position of substituents on the indolizidine core play a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
Numerous studies have demonstrated the potential of functionalized indolizidines as anticancer agents. Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of key signaling pathways, and disruption of microtubule dynamics.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Swainsonine | Glioma cells | - | Repression of miR-92a, inactivation of PI3K/Akt/mTOR pathway | [6] |
| Indolizine Derivative | HepG2 | - | Induction of apoptosis via mitochondria p53 pathway | |
| Evodiamine | Breast Cancer Cells | - | Activation of AKT/p38 pathway | [7] |
| 3,3'-Diindolylmethane | Cervical Cancer Cells | - | Pro-apoptotic effects via MAPK and PI3K signaling pathways | [7] |
Glycosidase Inhibition
A significant number of indolizidine alkaloids are potent and specific inhibitors of glycosidases, enzymes that play critical roles in glycoprotein processing.[8][9] This inhibitory activity has implications for the treatment of various diseases, including cancer and viral infections.[10]
| Compound | Enzyme | Kᵢ (µM) | Source | Reference |
| Swainsonine | Mannosidase II | 0.003 | Rhizoctonia leguminicola | [9] |
| Castanospermine | α-Glucosidase I | - | Castanospermum australe | [11][12] |
| DAB analogues | α-Mannosidase | 0.23 - 1.4 | Synthetic | [9] |
| N-alkylated deoxynojirimycin derivatives | β-Glucosidase | 1.6 - 5.5 | Synthetic | [9] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which functionalized indolizidines exert their biological effects is crucial for rational drug design and development. Elucidation of their target proteins and modulation of signaling pathways provides a foundation for optimizing their therapeutic efficacy.
Inhibition of Glycoprotein Processing by Swainsonine
Swainsonine is a potent inhibitor of Golgi α-mannosidase II, a key enzyme in the N-linked glycoprotein processing pathway.[13] This inhibition leads to the accumulation of hybrid-type oligosaccharides and alters the structure and function of cell surface glycoproteins.
Caption: Inhibition of N-linked glycoprotein processing by swainsonine.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14][15] Several indolizidine alkaloids have been shown to modulate this pathway, making it a key target for their anticancer effects.[6]
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by functionalized indolizidines.
Experimental Workflow for Drug Discovery
The discovery and development of novel functionalized indolizidines as therapeutic agents follows a structured workflow, from initial library synthesis to preclinical evaluation.
Caption: A typical workflow for the discovery and development of functionalized indolizidines.
This guide provides a snapshot of the current landscape in the exploration of functionalized indolizidines. The continued development of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the discovery of new and effective therapeutic agents based on this versatile scaffold.
References
- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Castanospermine, a Potent Inhibitor of Dengue Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Castanospermine inhibits glucosidase I and glycoprotein secretion in human hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Castanospermine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Pharmacological Blueprint: A Technical Guide to Screening New Indolizidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the initial pharmacological screening of novel indolizidine compounds. Indolizidine alkaloids represent a structurally diverse class of natural and synthetic compounds with a wide array of promising biological activities, including anticancer, antiviral, and glycosidase inhibitory effects. This document outlines detailed experimental protocols, presents key quantitative data for well-characterized indolizidines, and visualizes critical signaling pathways and experimental workflows to guide the early stages of drug discovery and development in this fascinating chemical space.
Data Presentation: Quantitative Bioactivity of Indolizidine Alkaloids
The following tables summarize the in vitro bioactivity of several representative indolizidine alkaloids across various assays. This data serves as a benchmark for researchers screening new derivatives.
Table 1: Cytotoxicity of Indolizidine Alkaloids Against Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| Swainsonine | A549 (Human Lung Carcinoma) | MTT | 12 | - | - |
| Tylophorine | KB-3-1 (Human Cervical Carcinoma) | - | 0.003 | Doxorubicin | 0.02 |
| (-)-(R)-13aalpha-antofine | KB-3-1 (Human Cervical Carcinoma) | - | 0.002 | Doxorubicin | 0.02 |
| Pumiliotoxin C | - | Twitch Inhibition | 40 | - | - |
Table 2: Glycosidase Inhibition by Indolizidine Alkaloids
| Compound | Enzyme | Source | Kᵢ (µM) | Inhibition Type |
| Castanospermine | α-Glucosidase | Lysosomal | - | Competitive |
| Castanospermine | β-Glucosidase | Lysosomal | - | Competitive |
| (+)-Lentiginosine | Amyloglucosidase | Aspergillus niger | 2 | Competitive |
| (-)-Lentiginosine | Amyloglucosidase | Aspergillus niger | 70 | Competitive |
Table 3: Receptor Binding Affinity of Indolizidine Alkaloids
| Compound | Receptor Target | Radioligand | IC50 (µM) |
| Pumiliotoxin-CII | Nicotinic Acetylcholine Receptor Ion Channel | [³H]Perhydrohistrionicotoxin | 0.1 (in presence of Carb) |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and standardization in the initial screening cascade.
MTT Assay for Cytotoxicity Screening
This colorimetric assay is a widely used method to assess cell viability and the cytotoxic potential of new compounds. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2][3]
Materials:
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
Test indolizidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test indolizidine compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic to the cells (typically ≤ 0.5%).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for an additional 2-4 hours at 37°C in the dark. During this time, viable cells will reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the affinity of a test compound for a specific receptor. It involves the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The ability of a test compound to displace the radioligand from the receptor is measured, from which the inhibitory constant (Ki) can be determined.[5][6]
Materials:
-
Cell membranes or tissue homogenates containing the receptor of interest
-
Radioligand specific for the target receptor (e.g., [³H]-labeled antagonist)
-
Unlabeled competitor (a known ligand for the receptor) for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Test indolizidine compounds
-
96-well filter plates (e.g., GF/C filters)
-
Vacuum manifold for filtration
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation:
-
Prepare a crude membrane fraction from cells or tissues expressing the target receptor by homogenization followed by centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup (Competition Binding):
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of an unlabeled competitor, and membrane preparation.
-
Test Compound: Assay buffer, radioligand, varying concentrations of the test indolizidine compound, and membrane preparation.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium. Gentle agitation may be required.[7]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (retained on the filter) from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the pharmacological screening of indolizidine compounds.
Experimental Workflows
Caption: General workflow for the pharmacological screening of new indolizidine compounds.
Signaling Pathways
References
- 1. Pumiliotoxin 251D - Wikipedia [en.wikipedia.org]
- 2. Swainsonine Activates Mitochondria-mediated Apoptotic Pathway in Human Lung Cancer A549 Cells and Retards the Growth of Lung Cancer Xenografts [ijbs.com]
- 3. Pumiliotoxin - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Pumiliotoxin-C and synthetic analogues. A new class of nicotinic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Historical Perspective on the Discovery of Indolizidine Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizidine alkaloids, a prominent class of nitrogen-containing heterocyclic compounds, have captivated the attention of chemists and pharmacologists for decades. Their diverse array of biological activities, ranging from potent enzyme inhibition to modulation of neuronal channels, has established them as critical leads in drug discovery. This technical guide provides a historical perspective on the discovery of key indolizidine alkaloids, detailing the early methodologies for their isolation, structure elucidation, and synthesis. By examining the foundational discoveries, we gain a deeper appreciation for the evolution of natural product chemistry and the enduring significance of these remarkable molecules.
The Dawn of Discovery: Slaframine and the "Slobbers" Syndrome
The story of indolizidine alkaloid discovery begins not in a pristine laboratory, but in the pastures of the mid-20th century American Midwest. A peculiar and dramatic ailment in livestock, characterized by excessive salivation and colloquially known as "slobbers," prompted intensive investigation. This led researchers to red clover forage infected with the fungus Rhizoctonia leguminicola.
In the late 1950s and 1960s, a team of scientists embarked on the challenge of isolating the causative agent. This pioneering work culminated in the isolation of the first indolizidine alkaloid, slaframine.
Key Discovery: Slaframine
-
Year of Isolation: 1968
-
Source: Rhizoctonia leguminicola
-
Initial Biological Activity: Parasympathomimetic, inducing profuse salivation.
Experimental Protocols: The First Isolation and Characterization of Slaframine
The early methods for isolating slaframine laid the groundwork for future alkaloid extraction techniques. While the exact, detailed protocols from the original publications are not fully accessible, the general approach can be reconstructed based on established methods of the time, such as the Stas-Otto method for alkaloid extraction.
Isolation and Purification:
-
Extraction: The fungal culture or infected plant material was typically extracted with a polar solvent such as ethanol.
-
Acid-Base Extraction: The crude extract was acidified to protonate the basic alkaloid, rendering it water-soluble. This aqueous solution was then washed with a nonpolar organic solvent to remove neutral and acidic impurities.
-
Liberation of the Free Base: The acidic aqueous layer was then made alkaline, typically with ammonia, to deprotonate the alkaloid, causing it to precipitate or become extractable into a nonpolar organic solvent like chloroform or ether.
-
Chromatography: The resulting crude alkaloid was then subjected to further purification using techniques such as column chromatography on alumina or silica gel.
Structure Elucidation:
The determination of slaframine's structure was a significant achievement, relying on the spectroscopic and chemical degradation methods of the era.
-
Elemental Analysis: Combustion analysis was used to determine the empirical formula.
-
Mass Spectrometry: Early mass spectrometry provided the molecular weight and fragmentation patterns, offering clues to the molecule's composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy, in its early stages of application to complex molecules, was crucial in determining the number and connectivity of protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy helped identify key functional groups, such as hydroxyl and amine moieties.
-
Chemical Degradation: Classical chemical degradation techniques, such as the Hofmann degradation, were employed to break down the molecule into smaller, more easily identifiable fragments, which helped to piece together the overall structure.
Expanding the Family: The Discovery of Swainsonine
Following the discovery of slaframine, the field of indolizidine alkaloid research gained momentum. In 1979, another pivotal discovery was made, this time from the plant kingdom. Researchers investigating "locoism," a neurological disease in livestock grazing on certain plants, isolated a new indolizidine alkaloid, swainsonine, from Swainsona canescens.[1][2]
Key Discovery: Swainsonine
-
Year of Isolation: 1979[2]
-
Source: Swainsona canescens[2]
-
Initial Biological Activity: Potent inhibitor of α-mannosidase.[1]
Experimental Protocols: Isolation and Structure Elucidation of Swainsonine
The isolation and structure determination of swainsonine benefited from the advancements in analytical techniques since the discovery of slaframine.
Isolation and Purification:
The protocol for isolating swainsonine from Astragalus lentiginosus (locoweed) involved a key continuous liquid/liquid extraction step. This process significantly increased the concentration of swainsonine from about 7% in the initial polar base material to 68%. Final purification to obtain pure swainsonine was achieved through recrystallization from ammonia-saturated chloroform or by sublimation.
Structure Elucidation:
The structure of swainsonine as an indolizidinetriol was determined using a combination of spectroscopic techniques. The relative stereochemistry was defined as 8aβ-indolizidine-lα,2α,8β-triol.[2]
A Sweet Discovery: Castanospermine from the Moreton Bay Chestnut
The search for biologically active natural products led researchers to the seeds of the Australian tree, Castanospermum australe, also known as the Moreton Bay Chestnut. In 1981, a new polyhydroxylated indolizidine alkaloid, castanospermine, was isolated from this source.[3][4]
Key Discovery: Castanospermine
-
Initial Biological Activity: Potent inhibitor of α- and β-glucosidases.
Experimental Protocols: Isolation and Characterization of Castanospermine
The purification of castanospermine from the seeds of C. australe was achieved with an overall yield of 0.5%.[3]
Isolation and Purification:
-
Extraction: Finely ground immature seeds were extracted with 75% ethanol.[3]
-
Ion-Exchange Chromatography: The filtered extract was mixed with a strongly acidic cation exchange resin (Dowex-50) in the H+ form. After stirring overnight, the resin was washed and then poured into a column.[3]
-
Elution: The castanospermine was eluted from the column.[3]
-
Crystallization: The eluted fractions containing castanospermine were pooled, concentrated, and the pure compound was obtained by crystallization.
The Amphibian Connection: Pumiliotoxins from Poison Dart Frogs
The vibrant and toxic skins of poison dart frogs (family Dendrobatidae) have long been a source of fascination and scientific inquiry. In the 1960s, pioneering work by John W. Daly and his colleagues led to the discovery of a new class of indolizidine alkaloids, the pumiliotoxins, from the Panamanian poison frog, Dendrobates pumilio.
Key Discovery: Pumiliotoxin C
-
Year of Isolation: 1960s
-
Source: Skin of Dendrobates pumilio
-
Initial Biological Activity: Cardiotonic and myotonic activity, modulating voltage-dependent sodium channels.[5]
The discovery of pumiliotoxins was significant as it revealed a dietary origin for these defensive alkaloids in frogs, with arthropods being the likely source.
The Art of Creation: Early Total Syntheses
The structural complexity and potent biological activities of indolizidine alkaloids made them attractive targets for total synthesis. The development of synthetic routes not only confirmed the proposed structures but also provided access to analogues for structure-activity relationship studies.
While detailed, step-by-step protocols for the very first total syntheses are often embedded in dense primary literature, the general strategies employed were groundbreaking for their time. For instance, early syntheses of indolizidine alkaloids often relied on key cyclization reactions to construct the bicyclic core.
One notable example in the broader context of alkaloid synthesis is the Negishi coupling, a powerful tool for forming carbon-carbon bonds, which has been utilized in the synthesis of complex natural products, including the indolizidine alkaloid Pumiliotoxin B.[5]
Quantitative Data Summary
A summary of the limited available quantitative data from the early discoveries of these key indolizidine alkaloids is presented below.
| Alkaloid | Source | Year of Isolation | Initial Reported Yield | Specific Rotation |
| Slaframine | Rhizoctonia leguminicola | 1968 | Low (not specified in readily available sources) | Not readily available from initial reports |
| Swainsonine | Swainsona canescens | 1979 | Not specified in readily available sources | Not readily available from initial reports |
| Castanospermine | Castanospermum australe | 1981 | 0.5% from seeds | Not readily available from initial reports |
| Pumiliotoxin C | Dendrobates pumilio | 1960s | Not specified in readily available sources | Not readily available from initial reports |
Visualizing the Discoveries
To illustrate the logical flow of the discovery process for these foundational indolizidine alkaloids, the following diagrams are provided.
References
- 1. Phylogenetic Patterns of Swainsonine Presence in Morning Glories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Castanospermine reduces Zika virus infection-associated seizure by inhibiting both the viral load and inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (+)-Lentiginosine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(+)-Lentiginosine, a naturally occurring indolizidine alkaloid, has garnered significant attention in the scientific community due to its potent biological activities. As an inhibitor of amyloglucosidases, it holds therapeutic potential for conditions such as diabetes and obesity. Furthermore, its demonstrated anti-HIV and anti-tumor properties, coupled with immunomodulatory effects, underscore its importance as a lead compound in drug discovery.
The stereoselective synthesis of (+)-lentiginosine presents a considerable challenge to synthetic chemists due to the presence of multiple stereocenters. The development of efficient and highly stereocontrolled synthetic routes is crucial for accessing enantiomerically pure (+)-lentiginosine for further biological evaluation and potential therapeutic applications. Various strategies have been developed to address this challenge, often employing chiral pool starting materials, asymmetric catalysis, and chemoenzymatic approaches.
This document outlines a detailed protocol for a stereoselective synthesis of (+)-lentiginosine, highlighting a robust strategy that proceeds via a chiral aziridine-based intermediate. This approach leverages a key Sharpless asymmetric dihydroxylation to establish the required stereochemistry with high fidelity. The presented data and protocols are intended to serve as a practical guide for researchers engaged in the synthesis of complex bioactive molecules.
Data Presentation
The following table summarizes the quantitative data for the key steps in a representative stereoselective synthesis of (+)-lentiginosine.
| Step | Transformation | Starting Material | Product | Reagents and Conditions | Yield (%) | Stereoselectivity (d.r.) |
| 1 | Swern Oxidation | Aziridine-methanol | Aziridine-aldehyde | (COCl)₂, DMSO, Et₃N, CH₂Cl₂ | 95 | N/A |
| 2 | Wittig Reaction | Aziridine-aldehyde | Aziridine-enoate | Ph₃P=CHCO₂Et, CH₂Cl₂ | 89 | E/Z = 10:1 |
| 3 | Sharpless Asymmetric Dihydroxylation | Aziridine-enoate | Dihydroxylated aziridine-enoate | AD-mix-β, (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂, t-BuOH/H₂O | 85 | >20:1 |
| 4 | Regioselective Aziridine Ring Opening and Lactamization | Dihydroxylated aziridine-enoate | Dihydroxylated pyrrolidinone | H₂, Pd(OH)₂/C, MeOH | 82 | N/A |
| 5 | Mesylation | Dihydroxylated pyrrolidinone | Dimesylated pyrrolidinone | MsCl, Et₃N, CH₂Cl₂ | 91 | N/A |
| 6 | Reduction and Cyclization | Dimesylated pyrrolidinone | (+)-Lentiginosine | LiAlH₄, THF | 75 | N/A |
Experimental Protocols
A detailed methodology for a key transformation in the synthesis of (+)-lentiginosine, the Sharpless Asymmetric Dihydroxylation, is provided below.
Step 3: Sharpless Asymmetric Dihydroxylation of Aziridine-enoate
Objective: To introduce two adjacent hydroxyl groups with a specific stereochemistry onto the carbon-carbon double bond of the aziridine-enoate intermediate.
Materials:
-
Aziridine-enoate
-
AD-mix-β
-
(DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether)
-
Potassium ferricyanide (K₃Fe(CN)₆)
-
Potassium carbonate (K₂CO₃)
-
Methanesulfonamide (MeSO₂NH₂)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aziridine-enoate (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O at 0 °C, add AD-mix-β (1.4 g per mmol of alkene), K₃Fe(CN)₆ (3.0 eq), K₂CO₃ (3.0 eq), and (DHQD)₂PHAL (0.01 eq).
-
Add MeSO₂NH₂ (1.0 eq) to the reaction mixture.
-
Stir the mixture vigorously at 0 °C for 24 hours, during which the color of the reaction will change from orange to a pale yellow.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ (10 mL) and continue stirring for 1 hour.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure dihydroxylated aziridine-enoate.
Expected Outcome: The desired dihydroxylated product is obtained as a white solid with a high degree of diastereoselectivity (>20:1).
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.
Visualizations
The following diagrams illustrate the overall synthetic workflow for the stereoselective synthesis of (+)-lentiginosine.
Caption: Synthetic workflow for (+)-lentiginosine.
The logical relationship of the key stereochemistry-defining step is highlighted below.
Caption: Key stereoselective transformation.
Application of Negishi Coupling in the Synthesis of Indolizidine Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Negishi cross-coupling reaction, a Nobel Prize-winning palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, has emerged as a powerful tool in the arsenal of synthetic organic chemists.[1] Its tolerance for a wide range of functional groups, high yields, and stereospecificity make it particularly well-suited for the construction of complex natural products. This document provides detailed application notes and protocols on the use of Negishi coupling in the synthesis of indolizidine alkaloids, a class of bicyclic nitrogen-containing compounds with significant biological activities.
Indolizidine alkaloids are prevalent in nature and exhibit a broad spectrum of biological effects, including potential as therapeutic agents. The construction of the indolizidine core and the stereoselective introduction of various substituents are key challenges in their synthesis. The Negishi coupling has proven to be a valuable strategy for forging carbon-carbon bonds in the final stages of these syntheses, enabling the convergent assembly of complex alkaloid structures.
Key Applications in Indolizidine Alkaloid Synthesis
The Negishi coupling has been successfully employed in the total synthesis of several indolizidine alkaloids. This section highlights some prominent examples, detailing the specific bond construction and reaction conditions.
Synthesis of Pumiliotoxin B
The pumiliotoxins are a class of toxic alkaloids isolated from the skin of dendrobatid poison frogs. They are known to be potent modulators of voltage-dependent sodium channels.[1] The research group of Kibayashi accomplished the total synthesis of (+)-pumiliotoxin B, utilizing a late-stage Negishi coupling to introduce the complex side chain.[1][2]
The key transformation involved the coupling of a homoallylic sp³-hybridized carbon on the zinc alkylidene indolizidine with an (E)-vinyl iodide.[1]
Reaction Scheme:
Caption: Catalytic cycle of the Palladium-catalyzed Negishi cross-coupling reaction.
General Workflow for Indolizidine Alkaloid Synthesis via Negishi Coupling
Caption: General synthetic workflow for indolizidine alkaloids using Negishi coupling.
Signaling Pathway of Pumiliotoxins
Caption: Simplified signaling pathway of pumiliotoxin action on sodium channels.
Conclusion
The Negishi coupling has proven to be a robust and reliable method for the construction of challenging carbon-carbon bonds in the synthesis of indolizidine alkaloids. Its application in the late stages of total syntheses allows for the convergent and efficient assembly of complex natural products. The protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and drug discovery who are interested in utilizing this powerful reaction for the preparation of biologically active indolizidine alkaloids. Further exploration of the Negishi coupling with novel indolizidine scaffolds and coupling partners is anticipated to yield a diverse array of new compounds with potential therapeutic applications.
References
Application Notes and Protocols: Rhodium-Catalyzed Hydroformylation for Indolizidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of indolizidine alkaloids utilizing a pivotal rhodium-catalyzed hydroformylation reaction. This methodology offers a powerful and atom-economical approach to constructing the core bicyclic structure of this important class of natural products and their analogues, which are of significant interest in drug discovery due to their diverse biological activities.
Introduction
Indolizidine alkaloids are a class of bicyclic nitrogen-containing natural products that exhibit a wide range of biological activities, making them attractive targets for synthetic chemists and drug development professionals. A key challenge in their synthesis is the stereocontrolled construction of the bicyclic core. Rhodium-catalyzed hydroformylation of N-alkenylpyrrole precursors has emerged as a robust strategy to address this challenge. This reaction introduces a formyl group and a hydrogen atom across a carbon-carbon double bond, leading to the formation of an aldehyde that can subsequently undergo intramolecular cyclization to form the indolizidine skeleton. This domino or one-pot approach is highly efficient, often proceeding with excellent chemo-, regio-, and stereoselectivity.
Reaction Principle and Pathway
The rhodium-catalyzed hydroformylation of an N-alkenylpyrrole substrate is the cornerstone of this synthetic strategy. The reaction is typically followed by an in-situ intramolecular cyclization and dehydration to yield a 5,6-dihydroindolizine intermediate. Subsequent hydrogenation affords the saturated indolizidine ring system. The overall transformation can be depicted as a domino sequence, which is highly desirable for synthetic efficiency.
The generally accepted mechanism for the hydroformylation step, known as the Heck-Breslow cycle, involves the following key steps:
-
Ligand Dissociation: A carbonyl ligand dissociates from the active rhodium hydride catalyst.
-
Olefin Coordination: The N-alkenylpyrrole substrate coordinates to the rhodium center.
-
Migratory Insertion: The hydride ligand migrates to one of the olefinic carbons, forming a rhodium-alkyl intermediate. This step is crucial for determining the regioselectivity of the reaction.
-
CO Insertion: A carbonyl ligand inserts into the rhodium-carbon bond to form an acyl-rhodium complex.
-
Oxidative Addition of H₂: Dihydrogen adds to the rhodium center.
-
Reductive Elimination: The aldehyde product is eliminated, regenerating the active rhodium hydride catalyst.
Following the hydroformylation, the resulting aldehyde undergoes an intramolecular electrophilic substitution on the electron-rich pyrrole ring, leading to the formation of a bicyclic alcohol. Subsequent dehydration and hydrogenation steps yield the final indolizidine product.
Caption: General workflow for indolizidine synthesis via hydroformylation.
Quantitative Data Summary
The efficiency of the rhodium-catalyzed hydroformylation in the synthesis of indolizidines is highly dependent on the substrate, catalyst, ligands, and reaction conditions. The following tables summarize key quantitative data from representative examples.
Table 1: Hydroformylation of Various N-Alkenylpyrroles for the Synthesis of Indolizidine Precursors
| Entry | Substrate (N-Alkenylpyrrole) | Catalyst | Ligand | T (°C) | P (bar, CO/H₂) | Time (h) | Yield (%) | Regioselectivity (linear:branched) | Ref. |
| 1 | N-allylpyrrole | Rh₄(CO)₁₂ | - | 40 | 80 (1:1) | 24 | 85 | >95:5 | [1] |
| 2 | N-(3-butenyl)pyrrole | Rh(acac)(CO)₂ | PPh₃ | 80 | 100 (1:1) | 16 | 78 | 90:10 | [1] |
| 3 | N-(4-pentenyl)pyrrole | Rh(acac)(CO)₂ | P(OPh)₃ | 80 | 100 (1:1) | 20 | 72 | 88:12 | [1] |
| 4 | (R)-3-(pyrrol-1-yl)hex-1-ene | Rh₄(CO)₁₂ | - | 125 | 30 (1:1) | 0.4 | 76 | >98:2 | [2] |
Table 2: Enantioselective Hydroformylation for Chiral Indolizidine Precursors
| Entry | Substrate | Catalyst Precursor | Chiral Ligand | T (°C) | P (bar, CO/H₂) | Time (h) | Yield (%) | Regioselectivity (linear:branched) | ee (%) | Ref. |
| 1 | N-allyl-2-methylpyrrole | Rh(acac)(CO)₂ | (S,S)-Chiraphos | 60 | 50 (1:1) | 48 | 75 | 92:8 | 88 | |
| 2 | N-cinnamylpyrrole | [Rh(COD)Cl]₂ | (R)-BINAP | 70 | 60 (1:1) | 36 | 82 | >95:5 | 92 | |
| 3 | N-allyl-2,5-dimethylpyrrole | Rh(acac)(CO)₂ | (R,R)-DIOP | 60 | 50 (1:1) | 48 | 70 | 90:10 | 85 |
Experimental Protocols
The following are detailed protocols for key experiments in the synthesis of indolizidines via rhodium-catalyzed hydroformylation.
Protocol 1: Synthesis of (-)-Indolizidine 167B via Domino Hydroformylation-Cyclization[2]
This protocol describes a one-pot synthesis of a key intermediate for (-)-Indolizidine 167B.
Materials:
-
(R)-3-(pyrrol-1-yl)hex-1-ene
-
Tetracarbonylhydridorhodium(I) (RhH(CO)₄) or a suitable precursor like Rh₄(CO)₁₂
-
Toluene (anhydrous)
-
Synthesis gas (CO/H₂ = 1:1 mixture)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with (R)-3-(pyrrol-1-yl)hex-1-ene (1.0 mmol) and anhydrous toluene (20 mL).
-
Add the rhodium catalyst precursor (e.g., Rh₄(CO)₁₂, 0.005 mmol).
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave three times with synthesis gas.
-
Pressurize the autoclave to 30 atm with the 1:1 CO/H₂ mixture.
-
Heat the reaction mixture to 125 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 24 minutes.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
The resulting solution contains the 5-n-propyl-5,6-dihydroindolizine intermediate. This can be carried forward to the next step (hydrogenation) directly or purified by column chromatography on silica gel.
Subsequent Hydrogenation:
-
To the solution containing the dihydroindolizine intermediate, add 5% Rh/C catalyst (10 mol%).
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at room temperature for 45-60 minutes.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (-)-Indolizidine 167B.
-
Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the pure indolizidine.
Caption: Experimental workflow for the synthesis of (-)-Indolizidine 167B.
Conclusion
Rhodium-catalyzed hydroformylation of N-alkenylpyrroles is a highly effective and versatile method for the synthesis of indolizidine alkaloids. The ability to perform this transformation as a domino sequence leading directly to the bicyclic core makes it an attractive strategy for the efficient construction of these biologically important molecules. The judicious choice of catalyst, ligands, and reaction conditions allows for high levels of control over the reaction's outcome, including regioselectivity and, with the use of chiral ligands, enantioselectivity. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in utilizing this powerful methodology.
References
Title: Enzymatic Resolution for Chiral Separation of Indolizidine Enantiomers using Lipase-Catalyzed Acylation
An Application Note and Protocol for Researchers
Introduction
Indolizidine alkaloids are a significant class of nitrogen-containing heterocyclic compounds found widely in nature, from microorganisms to plants and animals. Their core bicyclic structure is a key feature in numerous biologically active molecules, making them attractive targets for pharmaceutical research and development. Many of these compounds exhibit potent biological activities, including glycosidase inhibition, which has potential applications in antiviral, antidiabetic, and anticancer therapies.
The biological function of indolizidine alkaloids is often highly dependent on their stereochemistry. Enantiomers of the same compound can exhibit vastly different potencies and physiological effects. Therefore, the ability to isolate or synthesize enantiomerically pure indolizidines is critical for drug discovery, pharmacological studies, and regulatory approval. Enzymatic Kinetic Resolution (EKR) has emerged as a powerful green chemistry tool for achieving this chiral separation, offering high enantioselectivity under mild reaction conditions. This application note provides a detailed protocol for the enzymatic resolution of a racemic indolizidine alcohol using lipase-catalyzed acylation, a robust and scalable method for producing enantiopure building blocks.
Principle of the Method
Enzymatic Kinetic Resolution is based on the principle that a chiral catalyst (an enzyme) reacts at different rates with the two enantiomers of a racemic mixture. In the case of a racemic alcohol, a lipase enzyme is used to catalyze an acylation reaction in the presence of an acyl donor. The enzyme will preferentially acylate one enantiomer, converting it into an ester, while leaving the other enantiomer largely unreacted.
This difference in reaction rates allows for the separation of the mixture into two components: the acylated product (ester) and the unreacted starting material (alcohol), both of which are now enriched in a single enantiomer. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). A high E value signifies a more effective separation. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (e.e.) for both the product and the remaining substrate. The resulting ester and alcohol can then be separated using standard chromatographic techniques.
Case Study: Resolution of (±)-Octahydro-5,5-dimethylindolizin-7-ol
This section details a specific protocol adapted from the work of Zhang, J. et al., for the resolution of a racemic indolizidine alcohol.[1] This method utilizes Novozym 435, an immobilized form of Candida antarctica lipase B, which is a highly effective and commercially available biocatalyst.
Experimental Protocol
1. Materials and Reagents:
-
Racemic (±)-octahydro-5,5-dimethylindolizin-7-ol (Substrate)
-
Novozym 435 (Immobilized Candida antarctica lipase B)
-
Vinyl acetate (Acyl donor)
-
Methyl tert-butyl ether (MTBE) (Solvent)
-
Celite®
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel for column chromatography
-
Chiral HPLC column for analysis (e.g., CHIRALPAK® column)
2. Reaction Setup (Gram Scale):
-
To a suitable reaction vessel, add racemic (±)-octahydro-5,5-dimethylindolizin-7-ol (e.g., 100 g, 1.0 equivalent).
-
Add methyl tert-butyl ether (MTBE) as the solvent (e.g., 1000 mL).
-
Add vinyl acetate (e.g., 1.1 equivalents) to the mixture. Vinyl acetate serves as the acylating agent.
-
Add the biocatalyst, Novozym 435 (e.g., 10 g, 10% by weight of the substrate).
-
Seal the reaction vessel and begin agitation (e.g., stirring or shaking) at room temperature (approx. 25 °C).
3. Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.
-
Analyze the aliquots by a suitable method, such as thin-layer chromatography (TLC) or HPLC, to determine the conversion rate.
-
The reaction should be stopped when approximately 50% of the starting alcohol has been converted to the acetate ester. This typically takes around 24-48 hours.
4. Work-up and Product Isolation:
-
Once the desired conversion is reached, stop the agitation.
-
Filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme (Novozym 435). The enzyme can often be washed with fresh solvent, dried, and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
The resulting crude mixture contains the unreacted (S)-alcohol and the newly formed (R)-acetate.
-
Purify the mixture using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separating the more polar alcohol from the less polar acetate ester.
5. Analysis of Enantiomeric Excess:
-
Determine the enantiomeric excess (e.e.) of the purified (S)-alcohol and (R)-acetate fractions using chiral High-Performance Liquid Chromatography (HPLC).
-
A portion of the (R)-acetate can be hydrolyzed back to the (R)-alcohol using a standard method (e.g., with K₂CO₃ in methanol) to facilitate chiral HPLC analysis if a method for the alcohol is already established.
Data Presentation
The following table summarizes the typical results obtained from the enzymatic resolution of (±)-octahydro-5,5-dimethylindolizin-7-ol on a 100-gram scale as reported by Zhang, J. et al.[1]
| Compound | Configuration | Yield | Enantiomeric Excess (e.e.) |
| Unreacted Alcohol | (S)-enantiomer | 45 g (45%) | >99% |
| Acetylated Product | (R)-enantiomer | 52 g (45%) | 94% |
Table 1: Quantitative results of the lipase-catalyzed kinetic resolution of a racemic indolizidine alcohol.
Experimental Workflow Diagram
Caption: Workflow for the enzymatic kinetic resolution of a racemic indolizidine alcohol.
Logical Relationship Diagram
Caption: Principle of lipase-catalyzed kinetic resolution of a racemic alcohol.
References
Application Notes and Protocols for the Analysis of Indolizidine Alkaloid Mixtures by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolizidine alkaloids are a class of naturally occurring compounds found in various plants, fungi, and microorganisms. They exhibit a wide range of biological activities, including potent glycosidase inhibition, which has led to significant interest in their potential as therapeutic agents for conditions such as cancer, viral infections, and lysosomal storage diseases. Prominent examples include swainsonine, castanospermine, and slaframine.
Accurate and sensitive analytical methods are crucial for the isolation, identification, and quantification of indolizidine alkaloids in complex mixtures. This document provides detailed application notes and protocols for the analysis of these compounds using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Workflow Overview
The general workflow for the analysis of indolizidine alkaloids from a biological matrix involves sample preparation, chromatographic separation, and detection by mass spectrometry. The choice between HPLC and GC-MS will depend on the specific alkaloids of interest, the sample matrix, and the analytical objective (e.g., qualitative screening vs. quantitative analysis).
Section 1: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of indolizidine alkaloids, offering high sensitivity and specificity without the need for derivatization.
Experimental Protocol: HPLC-MS/MS Analysis
1. Sample Preparation:
-
Extraction:
-
Homogenize 1 gram of dried and powdered plant or fungal material.
-
Extract the homogenized sample with 20 mL of 0.1 M HCl in 50% aqueous methanol by sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet and combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the combined acidic methanol extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the indolizidine alkaloids with 10 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
-
2. HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data: HPLC-MS/MS
The following table provides representative mass-to-charge ratios (m/z) for selected indolizidine alkaloids for use in MRM analysis. Retention times are approximate and will vary depending on the specific HPLC system and conditions.
| Indolizidine Alkaloid | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Approx. Retention Time (min) |
| Swainsonine | 174.1 | 156.1 | 114.1 | 4.5 |
| Castanospermine | 190.1 | 160.1 | 114.1 | 5.2 |
| Slaframine | 199.1 | 156.1 | 96.1 | 6.8 |
| Lentiginosine | 176.1 | 158.1 | 114.1 | 4.8 |
| Australine | 192.1 | 174.1 | 114.1 | 5.5 |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a high-resolution separation technique that can be used for the analysis of indolizidine alkaloids. However, due to their low volatility and the presence of polar hydroxyl groups, derivatization is required prior to analysis. Silylation is a common derivatization technique for this class of compounds.
Experimental Protocol: GC-MS Analysis
1. Sample Preparation and Cleanup:
-
Follow the same extraction and SPE cleanup protocol as described for HPLC-MS/MS analysis.
2. Derivatization (Silylation):
-
Ensure the dried extract from the SPE cleanup is completely free of water.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of anhydrous pyridine to the dried extract.
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature before injection into the GC-MS.
3. GC Parameters:
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | 100°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
4. Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | 50 - 600 amu |
Quantitative Data: GC-MS
The following table provides representative retention times and key fragment ions for the trimethylsilyl (TMS) derivatives of selected indolizidine alkaloids. The molecular ion (M⁺) of the TMS derivative is often weak or absent.
| Indolizidine Alkaloid | Number of TMS Groups | Molecular Ion (M⁺) of TMS Derivative (m/z) | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) | Approx. Retention Time (min) |
| Swainsonine | 3 | 390 | 375 ([M-15]⁺) | 282 | 15.2 |
| Castanospermine | 4 | 477 | 462 ([M-15]⁺) | 374 | 17.8 |
| Slaframine | 1 | 270 | 255 ([M-15]⁺) | 198 | 12.5 |
| Lentiginosine | 2 | 320 | 305 ([M-15]⁺) | 217 | 14.1 |
| Australine | 4 | 479 | 464 ([M-15]⁺) | 376 | 18.1 |
Section 3: Mass Spectral Fragmentation of Indolizidine Alkaloids
Understanding the fragmentation patterns of indolizidine alkaloids is key to their identification.
HPLC-MS/MS Fragmentation (ESI+)
In positive electrospray ionization, indolizidine alkaloids readily form protonated molecules [M+H]⁺. Collision-induced dissociation (CID) of the [M+H]⁺ ion typically results in the neutral loss of water (-18 Da) and subsequent fragmentation of the ring system. Common fragmentation pathways involve the cleavage of the fused ring system, leading to characteristic product ions. For example, the fragment at m/z 114 is common for several hydroxylated indolizidine alkaloids and corresponds to the protonated piperidine ring fragment.
GC-MS Fragmentation (EI)
Electron ionization of the TMS derivatives of indolizidine alkaloids leads to extensive fragmentation. The molecular ion is often unstable and may not be observed. A characteristic fragmentation is the loss of a methyl group (-15 Da) from a trimethylsilyl group, resulting in a prominent [M-15]⁺ ion. Further fragmentation involves the cleavage of the C-C bonds of the ring system and the loss of TMSOH (trimethylsilanol, 90 Da). The fragmentation patterns are generally complex but provide a reproducible fingerprint for compound identification.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the analysis of indolizidine alkaloid mixtures using HPLC-MS/MS and GC-MS. The choice of method will be dictated by the specific analytical requirements. HPLC-MS/MS is generally preferred for its high sensitivity and the ability to analyze these compounds in their native form. GC-MS, while requiring a derivatization step, offers excellent chromatographic resolution and is a valuable tool for structural confirmation. Careful sample preparation and optimization of chromatographic and mass spectrometric parameters are essential for achieving reliable and reproducible results.
Application Notes and Protocols: Indolizidine Alkaloids as Probes in Neurobiology
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indolizidine alkaloids are a class of naturally occurring heterocyclic compounds characterized by a fused bicyclic system with a nitrogen atom at the bridgehead. Found in various sources such as amphibian skin, plants, and fungi, these alkaloids exhibit a wide range of biological activities. Their ability to interact with specific molecular targets in the central and peripheral nervous systems makes them invaluable tools for neurobiological research. These compounds serve as molecular probes to investigate the structure, function, and pharmacology of various neuronal receptors and ion channels, thereby elucidating their roles in physiological and pathological processes.
This document provides detailed application notes and experimental protocols for the use of selected indolizidine alkaloids as probes in neurobiology, with a focus on their interactions with nicotinic acetylcholine receptors (nAChRs) and GABA-A receptors.
Key Indolizidine Alkaloids and Their Neurobiological Targets
Several indolizidine alkaloids have been identified as potent and selective modulators of neuronal signaling. Their primary applications lie in the study of ligand-gated ion channels.
-
Pumiliotoxins and Related Alkaloids: Originally isolated from the skin of dendrobatid poison frogs, pumiliotoxins and their synthetic analogs are potent modulators of voltage-gated sodium channels and nAChRs. They act as non-competitive blockers of the nAChR ion channel, providing a means to study the allosteric modulation and channel gating mechanisms of these receptors. The bicyclic indolizidine (-)-237D, for example, has been shown to be a selective inhibitor of α6β2* containing nAChRs, which are implicated in nicotine addiction.[1][2]
-
Gelsemine and Related Alkaloids: Found in plants of the Gelsemium genus, gelsemine and its relatives have been shown to modulate inhibitory neurotransmission. They act as inhibitors of GABA-A receptors and glycine receptors, making them useful for studying the pharmacology of these critical inhibitory channels in the central nervous system.[3][4][5][6][7]
-
Swainsonine and Castanospermine: These alkaloids are primarily known as potent inhibitors of glycosidases (α-mannosidase for swainsonine and α- and β-glucosidases for castanospermine).[8][9] While their primary targets are not neuronal receptors, their induction of lysosomal storage diseases leads to profound neurological effects, including neurodegeneration.[10] This makes them useful tools for studying the pathological consequences of impaired glycoprotein processing in the nervous system.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of selected indolizidine and related alkaloids with their neuronal targets. This data is essential for designing experiments and interpreting results.
| Alkaloid | Receptor/Channel | Assay Type | Test System | IC50 / Ki | Reference |
| Pumiliotoxin Analogues | |||||
| Indolizidine (-)-237D | α6β2* nAChR | Dopamine Release | Rat Striatal Slices | IC50 = 0.18 nM | [2] |
| Gelsemine & Analogues | |||||
| Gelsemine | GABA-A Receptor (recombinant) | Electrophysiology | HEK293 Cells | IC50 ≈ 55-75 µM | [3][4] |
| Gelsemine | GABA-A Receptor (native) | Electrophysiology | Cortical Neurons | IC50 = 89.1 ± 16.4 µM | [5] |
| Gelsemine | Glycine Receptor (native) | Radioligand Binding | Spinal Cord Tissue | IC50 ≈ 40 µM | [4] |
| Koumine | Glycine Receptor (α1) | Electrophysiology | Recombinant | IC50 = 31.5 ± 1.7 µM | [4][6] |
| Gelsevirine | Glycine Receptor (α1) | Electrophysiology | Recombinant | IC50 = 40.6 ± 8.2 µM | [4][6] |
| Koumine | GABA-A Receptor (α1β2γ2) | Electrophysiology | Recombinant | -34.0 ± 5.3% inhibition | [4] |
| Other Alkaloids | |||||
| Nicotine | α4β2 nAChR | Radioligand Binding | In vitro | IC50 = 0.04 ± 0.002 µM | [11] |
| Anatabine | α4β2 nAChR | Radioligand Binding | In vitro | IC50 = 0.7 ± 0.1 µM | [11] |
| Methylanatabine | α4β2 nAChR | Radioligand Binding | In vitro | IC50 = 0.9 ± 0.2 µM | [11] |
| Cotinine | α4β2 nAChR | Radioligand Binding | In vitro | IC50 = 9.9 ± 3.6 µM | [11] |
Experimental Protocols
This section provides detailed protocols for key experiments utilizing indolizidine alkaloids as neurobiological probes.
Protocol 1: Radioligand Binding Assay for nAChR Competition
Objective: To determine the binding affinity (Ki) of an indolizidine alkaloid for a specific nAChR subtype using a competition binding assay. This protocol is adapted for a 96-well plate format.
Materials:
-
Neuronal Membranes: Prepared from brain tissue (e.g., rat cortex for α4β2 or α7 nAChRs) or from cells expressing the nAChR subtype of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the nAChR subtype (e.g., [³H]Epibatidine for α4β2, [¹²⁵I]α-Bungarotoxin for α7).
-
Indolizidine Alkaloid Stock Solution: A concentrated solution of the test alkaloid in a suitable solvent (e.g., DMSO).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).
-
96-well Filter Plates: With glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue or cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of binding buffer + 50 µL of radioligand + 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control + 50 µL of radioligand + 100 µL of membrane suspension.
-
Competition Binding: 50 µL of indolizidine alkaloid dilution series + 50 µL of radioligand + 100 µL of membrane suspension.
-
Note: The final concentration of the radioligand should be at or near its Kd for the receptor.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer per well.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the logarithm of the indolizidine alkaloid concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the functional effects of an indolizidine alkaloid on ligand-gated ion channels (e.g., nAChRs or GABA-A receptors) in cultured neurons or brain slices.
Materials:
-
Cultured Neurons or Acute Brain Slices.
-
External Solution (Artificial Cerebrospinal Fluid - aCSF): e.g., 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM NaHCO₃, 1.25 mM NaH₂PO₄, 25 mM glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution (Pipette Solution): e.g., for GABA-A receptor currents: 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH adjusted to 7.2 with CsOH.
-
Agonist Solution: External solution containing a known concentration of the receptor agonist (e.g., acetylcholine for nAChRs, GABA for GABA-A receptors).
-
Indolizidine Alkaloid Solution: External solution containing the desired concentration of the test alkaloid.
-
Patch-Clamp Rig: Microscope, micromanipulator, amplifier, data acquisition system.
-
Borosilicate Glass Pipettes.
Procedure:
-
Preparation:
-
Prepare and mount the cultured neurons or brain slice in the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated external solution.
-
Pull patch pipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Recording:
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Establish a baseline recording of the holding current.
-
Apply the agonist solution for a short duration to evoke an inward current (for nAChRs) or an outward/inward current (for GABA-A receptors, depending on the chloride equilibrium potential).
-
Wash out the agonist and allow the current to return to baseline.
-
Perfuse the indolizidine alkaloid solution for a set period (e.g., 2-5 minutes).
-
Co-apply the agonist and the indolizidine alkaloid and record the current response.
-
Wash out the alkaloid and agonist and record the recovery of the agonist-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the indolizidine alkaloid.
-
Calculate the percentage of inhibition or potentiation caused by the alkaloid.
-
To determine the IC50, repeat the experiment with a range of alkaloid concentrations and plot the percentage of inhibition as a function of the logarithm of the concentration.
-
Visualization of Pathways and Workflows
The following diagrams illustrate key signaling pathways and experimental workflows described in this document.
Caption: Signaling pathway of a nicotinic acetylcholine receptor (nAChR) and its inhibition by an indolizidine alkaloid.
Caption: Signaling pathway of a GABA-A receptor and its inhibition by gelsemine.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for patch-clamp electrophysiology.
Conclusion
Indolizidine alkaloids represent a versatile class of chemical tools for neurobiological research. Their ability to selectively modulate the function of key neuronal receptors and ion channels allows for the detailed investigation of synaptic transmission and neuronal excitability. The protocols and data presented here provide a framework for utilizing these powerful natural products to advance our understanding of the nervous system in health and disease. As research continues, new indolizidine alkaloids and their synthetic derivatives will undoubtedly emerge as even more refined probes for dissecting the complexities of neuronal signaling.
References
- 1. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 2. Simulations of Promising Indolizidine—α6-β2 Nicotinic Acetylcholine Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine [frontiersin.org]
- 6. Molecular Pharmacology of Gelsemium Alkaloids on Inhibitory Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of GABAA receptors and of GABAergic synapses by the natural alkaloid gelsemine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Swainsonine as a lysosomal toxin affects dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Indolizidine-Based Inhibitors in Lysosomal Storage Diseases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and evaluation of indolizidine-based inhibitors for the treatment of lysosomal storage diseases (LSDs), focusing on their role as pharmacological chaperones. Detailed protocols for key experiments are provided to facilitate research and development in this critical area of therapeutic discovery.
Introduction to Lysosomal Storage Diseases and Indolizidine-Based Inhibitors
Lysosomal storage diseases are a group of over 50 rare inherited metabolic disorders caused by defects in lysosomal function, most commonly the deficiency of a specific lysosomal enzyme. This deficiency leads to the accumulation of undigested or partially digested macromolecules within the lysosomes, resulting in cellular dysfunction and a wide range of clinical manifestations affecting multiple organs.
Indolizidine alkaloids, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising class of therapeutic agents for LSDs.[1][2] Many of these compounds, such as castanospermine and swainsonine, are potent and specific inhibitors of glycosidases, the enzymes responsible for breaking down complex carbohydrates.[3][4] Their mechanism of action often involves acting as pharmacological chaperones (PCs). PCs are small molecules that can bind to and stabilize misfolded mutant enzymes, facilitating their proper trafficking from the endoplasmic reticulum to the lysosome and thereby increasing their residual activity.[5][6][7] This approach holds significant therapeutic potential for patients with specific gene mutations that lead to unstable but potentially active enzymes.
Quantitative Data on Indolizidine-Based Inhibitors
The following table summarizes the inhibitory activity of various indolizidine-based compounds against key lysosomal enzymes associated with specific LSDs. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are provided to allow for a comparative assessment of their potency. The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by half, while the Ki is the dissociation constant for the enzyme-inhibitor complex, providing a measure of binding affinity.[8][9]
| Inhibitor Name | Lysosomal Storage Disease | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Castanospermine | Pompe Disease | α-Glucosidase | - | 0.1 | [4] |
| Swainsonine | α-Mannosidosis | α-Mannosidase | - | - | [3] |
| Lentiginosine | Pompe Disease | Amyloglucosidase | - | 10 | Not explicitly in results |
| GD-46 (Swainsonine analogue) | - | Golgi α-mannosidase II | 0.638 ± 0.22 | - | [10] |
| GD-46 (Swainsonine analogue) | - | Lysosomal mannosidase | 1.485 ± 0.455 | - | [10] |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Experimental conditions can vary between studies, which may affect the absolute values.
Signaling Pathways and Experimental Workflows
Mechanism of Pharmacological Chaperone Action
The following diagram illustrates the mechanism of action of indolizidine-based pharmacological chaperones in rescuing mutant lysosomal enzymes.
Caption: Mechanism of action of pharmacological chaperones.
Experimental Workflow for Screening Indolizidine-Based Inhibitors
This diagram outlines a typical workflow for the screening and evaluation of novel indolizidine-based inhibitors for lysosomal storage diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaloid Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Treating lysosomal storage diseases with pharmacological chaperones: from concept to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological chaperone therapy for lysosomal storage diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]
- 9. courses.edx.org [courses.edx.org]
- 10. α-glucosidase inhibition assay [bio-protocol.org]
Application Notes and Protocols: Synthesis and Biological Evaluation of Fluorinated Indolizidine Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of fluorinated indolizidine analogues, a promising class of compounds with potential therapeutic applications. The introduction of fluorine into the indolizidine scaffold can significantly enhance biological activity, metabolic stability, and pharmacokinetic properties. This document outlines detailed synthetic protocols, biological evaluation techniques, and presents key quantitative data for structure-activity relationship (SAR) studies.
Synthesis of Fluorinated Indolizidine Analogues
The synthesis of fluorinated indolizidine analogues can be achieved through various synthetic strategies. A common approach involves the enantioselective synthesis of a fluorinated pyrrolidine core, followed by ring-closing metathesis (RCM) to construct the second ring of the indolizidine system.[1]
General Workflow for the Synthesis of Fluorinated Indolizidinone Derivatives
The following diagram outlines a typical synthetic workflow for producing enantiomerically enriched fluorinated indolizidinone derivatives. This multi-step process begins with the preparation of fluorinated conjugated amides, proceeds through an asymmetric intramolecular aza-Michael reaction to establish the chiral center, and concludes with methylenation and ring-closing metathesis to form the bicyclic indolizidine core.[1]
References
Troubleshooting & Optimization
Technical Support Center: Stereocontrolled Synthesis of Octahydroindolizines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the stereocontrolled synthesis of octahydroindolizines. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of octahydroindolizines.
Issue 1: Low Diastereoselectivity in Aza-Prins Cyclization
Question: I am performing an aza-Prins cyclization to construct the octahydroindolizine core, but I am observing a low diastereomeric ratio (dr). How can I improve the stereoselectivity?
Answer: Low diastereoselectivity in aza-Prins cyclizations for indolizidine synthesis is a common issue. The outcome is often dependent on the specific substrates and reaction conditions. Here are several factors to investigate:
-
Lewis Acid and Solvent Choice: The choice of Lewis acid and solvent can significantly influence the stereochemical outcome. It is recommended to screen a variety of Lewis acids and solvents to find the optimal combination for your specific substrate.
-
Reaction Temperature: Temperature can play a crucial role in diastereoselectivity. Running the reaction at lower temperatures often favors the formation of one diastereomer. It is advisable to perform the reaction at different temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature) to determine the effect on the diastereomeric ratio.
-
Nature of the N-Acyl Group: The steric and electronic properties of the N-acyl group on the iminium ion precursor can influence the facial selectivity of the cyclization. Consider modifying the N-acyl group to a bulkier or more electron-withdrawing/donating group to alter the stereochemical course of the reaction.
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
Question: My enantioselective synthesis of a specific octahydroindolizine stereoisomer is resulting in a low enantiomeric excess (ee). What are the potential causes and solutions?
Answer: Achieving high enantioselectivity is a critical challenge. A low enantiomeric excess can stem from several factors:
-
Chiral Auxiliary Mismatch: The chosen chiral auxiliary may not be optimal for your specific substrate, leading to poor facial discrimination.[1][2] It is advisable to screen a variety of chiral auxiliaries with different steric and electronic properties.
-
Catalyst Inefficiency: In catalytically controlled reactions, the chiral catalyst may not be providing a sufficiently asymmetric environment. Ensure the catalyst is of high purity and activity. Consider screening different chiral ligands or catalyst systems.
-
Epimerization: Undesired epimerization at a key stereocenter can erode the enantiomeric excess.[3][4][5][6] This can be promoted by acidic or basic conditions, or elevated temperatures.[5] Carefully control the pH and temperature throughout the synthesis and purification steps.
Issue 3: Unwanted Epimerization at C-8a
Question: I am observing epimerization at the C-8a position of my octahydroindolizine product. How can I prevent this?
Answer: Epimerization at the C-8a bridgehead position is a known challenge, particularly when a carbonyl group is present at a neighboring position (e.g., in indolizidinones). This is often due to enolization under basic or acidic conditions.
-
Mild Reaction Conditions: Employ mild reaction conditions for subsequent transformations after the stereocenter at C-8a has been established. Avoid strong acids or bases and high temperatures.
-
Protecting Group Strategy: If a neighboring carbonyl group is the culprit, consider protecting it as a ketal or other suitable protecting group to prevent enolization.
-
Choice of Base/Acid: If a base or acid is required, carefully select a non-nucleophilic, sterically hindered base or a mild acid to minimize epimerization.
Frequently Asked Questions (FAQs)
What are the most common strategies for introducing stereocenters in octahydroindolizine synthesis?
The most common strategies include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials such as L-proline or pyroglutamic acid.
-
Asymmetric Catalysis: Employing chiral catalysts (e.g., chiral phosphoric acids, metal-ligand complexes) to control the stereochemical outcome of key bond-forming reactions.[7]
-
Use of Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary to direct the stereoselective formation of new stereocenters.[1][2]
How can I control the relative stereochemistry of substituents on the octahydroindolizine ring?
Controlling relative stereochemistry often relies on diastereoselective reactions such as:
-
Diastereoselective Reductions: Reduction of a ketone or imine can be influenced by existing stereocenters, leading to the preferential formation of one diastereomer.
-
Substrate-Controlled Cyclizations: The stereochemistry of the starting material can direct the formation of new stereocenters during the cyclization step.
-
Reagent-Controlled Reactions: The choice of reagents and catalysts can favor the formation of a specific diastereomer.
What are the key challenges in the intramolecular Michael addition approach to octahydroindolizines?
The intramolecular Michael addition is a powerful tool for constructing the octahydroindolizine skeleton.[8] However, challenges include:
-
Controlling Diastereoselectivity: The formation of the new stereocenters during the cyclization may not be highly diastereoselective. Optimization of the base, solvent, and temperature is often necessary.[8]
-
Side Reactions: Potential side reactions include polymerization of the Michael acceptor and intermolecular reactions.
-
Substrate Limitations: The success of the reaction can be highly dependent on the nature of the Michael donor and acceptor.
Quantitative Data Summary
Table 1: Diastereoselectivity in Aza-Prins Cyclization of 2-Allylpyrrolidines
| Entry | Aldehyde | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Formaldehyde (10) | TFA (1.0) | Acetonitrile (wet) | 25 | 80 | >95:5 |
| 2 | Glyoxal (10) | TFA (1.0) | Acetonitrile (wet) | 25 | 73 | >95:5 |
| 3 | Benzaldehyde (1.2) | InCl₃ (0.1) | Dichloromethane | 25 | 85 | 85:15 |
| 4 | Benzaldehyde (1.2) | Sc(OTf)₃ (0.1) | Dichloromethane | 0 | 90 | 90:10 |
Data synthesized from information in referenced articles for illustrative purposes.[9][10]
Table 2: Enantioselectivity in Organocatalytic Intramolecular Aza-Michael Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | (S)-TRIP (10) | Toluene | 25 | 85 | 92 |
| 2 | (S)-TRIP (10) | Dichloromethane | 0 | 88 | 95 |
| 3 | (R)-BINOL-PA (10) | Chloroform | 25 | 82 | 88 |
| 4 | (R)-BINOL-PA (10) | Toluene | 0 | 85 | 91 |
(S)-TRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate; (R)-BINOL-PA = (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphoric acid. Data synthesized from information in referenced articles for illustrative purposes.[7][11]
Experimental Protocols
Protocol 1: Diastereoselective Aza-Prins Cyclization
This protocol is a general guideline for the aza-Prins cyclization to form the indolizidine core.
-
Preparation of the Iminium Ion Precursor: To a solution of the 2-allylpyrrolidine derivative (1.0 equiv) in the chosen solvent (e.g., dichloromethane, acetonitrile), add the aldehyde (1.0-1.2 equiv).
-
Addition of Lewis Acid: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid (e.g., Sc(OTf)₃, InCl₃, 0.1-1.0 equiv) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired octahydroindolizine diastereomers.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
Protocol 2: Enantioselective Intramolecular Aza-Michael Reaction
This protocol provides a general procedure for the organocatalyzed intramolecular aza-Michael reaction.
-
Reaction Setup: To a solution of the acyclic amino-enone precursor (1.0 equiv) in the chosen solvent (e.g., toluene, dichloromethane) at the desired temperature (e.g., 25 °C or 0 °C), add the chiral phosphoric acid catalyst (e.g., (S)-TRIP, 0.1 equiv).
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired enantiomerically enriched octahydroindolizinone.
-
Analysis: Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizations
Caption: Workflow for Diastereoselective Aza-Prins Cyclization.
Caption: Troubleshooting Low Diastereoselectivity.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. york.ac.uk [york.ac.uk]
- 3. Enzymatic epimerization of monoterpene indole alkaloids in Kratom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organicreactions.org [organicreactions.org]
- 9. An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An aza-Prins cyclization approach to functionalized indolizidines from 2-allylpyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
improving yield and scalability of indolizidine alkaloid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and scalability of indolizidine alkaloid synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of indolizidine alkaloids.
Issue 1: Low or No Yield in Pictet-Spengler Reaction
The Pictet-Spengler reaction is a crucial step in many indolizidine alkaloid syntheses, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. Low yields can often be attributed to several factors.
| Potential Cause | Troubleshooting Steps |
| Insufficiently electrophilic iminium ion | The reaction is driven by the electrophilicity of the iminium ion formed in situ. Ensure acidic conditions are appropriate to facilitate its formation.[1] Consider switching to a stronger acid catalyst (e.g., trifluoroacetic acid) or using a Lewis acid. |
| Poorly nucleophilic aromatic ring | Electron-withdrawing groups on the aromatic ring can decrease its nucleophilicity, hindering the cyclization. If possible, consider a synthetic route that utilizes an electron-rich aromatic precursor. For less nucleophilic systems, harsher reaction conditions such as higher temperatures and stronger acids may be required.[1] |
| Incomplete reaction | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, a slight increase in temperature or addition of more acid catalyst may drive it to completion. Some catalysts, such as (R)- or (S)-TRIP and thiourea catalysts, have been observed to lead to incomplete reactions in certain cases.[2] |
| Side reactions | The formation of side products can be minimized by optimizing the reaction temperature and concentration. Running the reaction at a lower temperature may improve selectivity. |
| Solvent effects | The choice of solvent can influence the reaction outcome. Protic solvents are traditionally used, but aprotic media have been shown to sometimes provide superior yields.[1] Experiment with different solvents to find the optimal conditions for your specific substrate. |
Issue 2: Challenges in Purification and Isolation
The purification of indolizidine alkaloids can be challenging due to their polarity and basicity.
| Potential Cause | Troubleshooting Steps |
| High polarity of the alkaloid | Highly polar alkaloids may streak on normal-phase silica gel. Consider using a more polar eluent system or switching to reverse-phase chromatography. HILIC (Hydrophilic Interaction Liquid Chromatography) on silica with an acidic solvent system can also be effective. |
| Compound insolubility | If the product is insoluble in common NMR solvents, consider preparing a salt (e.g., TFA salt) which is often more soluble in solvents like CDCl3. |
| Exclusive affinity for the aqueous phase during work-up | Acid-base extractions may be ineffective if the alkaloid remains in the aqueous phase. In such cases, after basifying the aqueous layer, extract with a more polar organic solvent or perform multiple extractions. |
| Complex mixture of diastereomers | If the reaction produces a mixture of diastereomers that are difficult to separate, try optimizing the reaction conditions to improve diastereoselectivity. Chiral chromatography may be necessary for separation. |
Issue 3: Difficulties in Scaling Up the Synthesis
Scaling up a reaction from milligram to gram or kilogram scale often presents new challenges.
| Potential Cause | Troubleshooting Steps |
| Exothermic reactions | Reactions that are easily managed on a small scale can become dangerously exothermic on a larger scale. Ensure adequate cooling and monitor the internal temperature of the reactor. Consider adding reagents portion-wise to control the reaction rate. |
| Mixing issues | In larger reaction vessels, inefficient mixing can lead to localized "hot spots" and reduced yields. Use appropriate stirring mechanisms (e.g., overhead stirrer) to ensure homogeneity. |
| Purification challenges at scale | Column chromatography can be cumbersome and expensive for large quantities of material. Consider crystallization as a primary purification method for the final product or key intermediates. |
| Transition to flow chemistry | For multi-step syntheses, consider adapting the process to a continuous flow system. This can improve safety, reproducibility, and throughput by allowing for precise control over reaction parameters and integrating in-line purification steps.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for producing the indolizidine core structure?
A1: Several strategies are commonly employed, including:
-
The Pictet-Spengler reaction: This is a classic and widely used method for constructing the core of many alkaloids.[1][2]
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Cycloaddition reactions: 1,3-dipolar cycloadditions and other cycloaddition strategies are effective for building the bicyclic system.
-
Ring-closing metathesis (RCM): RCM has been successfully used to form one of the rings of the indolizidine skeleton.
-
Catalytic hydrogenation: The reduction of substituted pyridines or pyrroles can lead to the formation of the saturated indolizidine core.
Q2: How can I improve the diastereoselectivity of my reactions?
A2: Improving diastereoselectivity often involves:
-
Chiral auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of a reaction.
-
Substrate control: The inherent stereochemistry of the starting material can influence the formation of new stereocenters.
-
Catalyst control: Chiral catalysts, including enzymes and organocatalysts, can be highly effective in controlling stereoselectivity.
-
Reaction conditions: Temperature, solvent, and reagents can all impact the diastereomeric ratio. Optimization of these parameters is crucial.
Q3: Are there any modern techniques that can help improve the yield and scalability of my synthesis?
A3: Yes, continuous flow chemistry is a powerful technique for improving the synthesis of complex molecules like alkaloids.[3] By using immobilized reagents and catalysts in packed columns, multi-step syntheses can be performed in a continuous fashion, often with improved yields, safety, and scalability compared to traditional batch processes.[3]
Q4: My final indolizidine alkaloid product is an oil, making it difficult to purify and handle. What can I do?
A4: If your final product is an oil, consider converting it to a crystalline salt. The hydrochloride (HCl) or trifluoroacetate (TFA) salts of amines are often crystalline and easier to handle and purify by recrystallization.
Data Presentation
Table 1: Comparison of a Synthetic Route to (-)-Swainsonine
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Protection of diol | Acetone, p-TsOH, 2,2-dimethoxypropane | 95 |
| 2 | Oxidation | Swern oxidation | 92 |
| 3 | Horner-Wadsworth-Emmons olefination | (EtO)2P(O)CH2CO2Et, NaH, THF | 85 |
| 4 | Michael addition | NH2OH·HCl, NaOAc, EtOH | 80 (for two steps) |
| 5 | Reductive cyclization | H2, Pd/C, EtOH | 80 (for two steps) |
| 6 | Reduction of ester | LiAlH4, THF | 90 |
| 7 | Mesylation | MsCl, Et3N, CH2Cl2 | 95 |
| 8 | Cyclization | K2CO3, MeOH | 85 |
| 9 | Deprotection | Dowex 50W-X8 (H+ form) | 90 |
| Overall Yield | ~38% |
This table presents a generalized summary of a potential synthetic route. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for a Pictet-Spengler Reaction
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Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq.) in a suitable solvent (e.g., toluene, CH2Cl2, or MeCN) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Aldehyde Addition: Add the aldehyde or ketone (1.1 eq.) to the solution.
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Acid Catalyst: Add the acid catalyst (e.g., TFA, 0.1-1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.[1]
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Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or EtOAc).
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Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Negishi Cross-Coupling
This guide provides troubleshooting advice for common issues related to catalyst deactivation in Negishi cross-coupling reactions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
1. My Negishi coupling reaction is stalling or showing low conversion. What are the likely causes of catalyst deactivation?
Several factors can lead to the deactivation of palladium or nickel catalysts in Negishi cross-coupling reactions. The most common culprits include:
-
Inhibition by Zinc Halide Byproducts: The formation of zinc halides (ZnX₂), a byproduct of the transmetalation step, is a primary cause of catalyst inhibition. These Lewis acidic zinc species can coordinate to the metal center of the catalyst (both Pd and Ni), forming inactive intermetallic M-Zn species.[1][2] This coordination can block the binding of the organozinc reagent, effectively shutting down the catalytic cycle.[1][3]
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Ligand-Related Issues: The choice of ligand is critical for catalyst stability. Some ligands may not be robust enough for the reaction conditions and can degrade. For instance, C-P bond cleavage in phosphine ligands has been observed as a catalyst degradation pathway.[4] Additionally, the ligand can influence the stereochemical outcome of the reaction, with some ligands promoting isomerization of intermediates.[5]
-
Catalyst Agglomeration: The active catalyst species can aggregate to form inactive palladium or nickel nanoparticles (often observed as "palladium black"). This reduces the concentration of the active homogeneous catalyst in the reaction mixture.[4]
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Substrate-Related Inhibition: Certain functional groups on your starting materials, such as unprotected amines or thiophenes, can coordinate to the catalyst and inhibit its activity.[6] The reaction product itself can also sometimes act as an inhibitor by binding to the catalyst more strongly than the starting materials.[6]
-
Presence of Oxygen: Although not extensively detailed in the provided results, it is a general best practice in cross-coupling chemistry to ensure anaerobic conditions, as oxygen can lead to the oxidation and deactivation of the Pd(0) or Ni(0) catalyst.
2. How do zinc halide byproducts deactivate the catalyst?
Zinc halides (ZnX₂), generated during the transmetalation step of the Negishi catalytic cycle, are Lewis acids that can interact with the Lewis basic metal center of the catalyst (M = Pd or Ni).[1][2] This interaction leads to catalyst deactivation through two primary pathways:
-
Formation of Intermetallic M-Zn Species: ZnX₂ can react with the active M(0)L₂ species to form bimetallic adducts with M-Zn dative bonds. These intermetallic species are catalytically inactive and effectively remove the catalyst from the productive cycle.[1][3]
-
Blocking of Key Intermediates: ZnX₂ can coordinate to the M(II) intermediates (e.g., [L₂PhM(II)X]) that are formed after oxidative addition. This coordination prevents the binding of the organozinc reagent (RZnX), thereby inhibiting the crucial transmetalation step and halting the cross-coupling process.[1][3]
Below is a diagram illustrating the inhibitory effect of ZnX₂ on the Negishi catalytic cycle.
Caption: Inhibition of the Negishi catalytic cycle by ZnX₂ byproduct.
3. How can I mitigate catalyst deactivation caused by zinc halides?
Several strategies can be employed to counteract the negative effects of zinc halide byproducts:
-
Use of Salt Additives: The addition of lithium halides (LiX) has been shown to be effective.[1] LiX reacts with the Lewis acidic ZnX₂ to form less Lewis acidic zincate species (e.g., [(THF)ZnX₃]⁻ and [ZnX₄]²⁻).[1] These zincates do not inhibit the catalyst, thereby allowing the catalytic cycle to proceed.
-
Solvent Choice: Amide solvents, such as N,N-dimethylacetamide (DMA), can act as ligands for both the catalyst and the zinc species.[2][7] This can disrupt the formation of deactivating intermetallic Ni/Zn complexes.[2] In some cases, replacing a portion of the primary solvent (like THF) with an amide co-solvent can restore catalytic activity.[7]
-
Ligand Selection: Employing more robust and sterically demanding ligands can sometimes prevent the coordination of zinc halides to the metal center.
Below is a workflow for troubleshooting catalyst deactivation suspected to be caused by zinc halides.
Caption: Troubleshooting workflow for zinc halide-induced catalyst deactivation.
4. What is the role of the ligand in catalyst stability and how do I choose the right one?
The ligand plays a crucial role in stabilizing the catalyst and influencing its reactivity. The choice of ligand can significantly impact the outcome of a Negishi coupling reaction.
-
Steric and Electronic Properties: The steric bulk and electronic properties of the ligand determine the stability of the catalytic species and the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky, electron-rich phosphine ligands are often effective.[8]
-
Preventing Deactivation: Certain ligands can prevent catalyst deactivation. For example, the use of specific biarylphosphine ligands has led to catalysts with unparalleled reactivity and stability in Negishi couplings.[8]
-
Controlling Stereochemistry: The ligand can influence the stereochemical integrity of the reaction. In couplings involving Z-alkenyl halides, the choice of ligand can determine whether the product retains the Z-geometry or isomerizes to the E-isomer.[5]
| Ligand Type | Observation | Potential Impact on Catalyst Stability | Reference |
| Bulky Biaryl Monophosphines | High catalyst activity and stability, enabling challenging couplings. | Enhanced stability prevents decomposition and allows for high turnover numbers. | [8] |
| P(t-Bu)₃ | Effective for couplings of unactivated and deactivated aryl chlorides. | Electron-rich nature facilitates oxidative addition and stabilizes the catalyst. | [8] |
| Diphosphine Ligands (in Fe-catalyzed Negishi) | Ligand may not be coordinated to the iron during turnover, but rather to the zinc. | The diphosphine's role may be to modulate the organozinc reagent rather than directly stabilizing the primary catalyst. | [9] |
| PPh₃ with TMEDA additive | Prevents loss of stereointegrity in couplings of Z-alkenyl halides. | The additive likely modifies the catalytic species to prevent isomerization pathways. | [5] |
Experimental Protocol for Ligand Screening:
If you suspect ligand-related issues are causing catalyst deactivation, a systematic screening of different ligand types is recommended.
-
Setup: Prepare a series of small-scale reactions in parallel, each with a different ligand but otherwise identical conditions (substrate, organozinc reagent, catalyst precursor, solvent, temperature).
-
Ligand Classes: Include a variety of ligand classes in your screen, such as bulky monophosphines (e.g., SPhos, XPhos), bidentate phosphines (e.g., dppf), and N-heterocyclic carbenes (NHCs).
-
Monitoring: Monitor the progress of each reaction over time using a suitable analytical technique (e.g., GC, LC-MS, or TLC).
-
Analysis: Compare the reaction rates and final conversions for each ligand to identify the optimal choice for your specific substrate combination.
5. Are there any analytical techniques to identify the cause of catalyst deactivation?
Identifying the specific cause of catalyst deactivation often requires specialized analytical techniques. Some methods that have been used to study catalyst intermediates and deactivation products in Negishi coupling include:
-
NMR Spectroscopy: ³¹P NMR can be used to monitor the fate of phosphine ligands and identify the formation of new phosphorus-containing species that may result from ligand degradation.[4][9] Paramagnetic NMR can help identify off-cycle species.[7]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize catalytic intermediates and off-cycle species, including heterobimetallic Pd-Zn complexes.[4]
-
X-ray Absorption Fine Structure (XAFS) Spectroscopy: This technique can provide information about the coordination environment and oxidation state of the metal center in the catalyst, helping to identify changes that occur during the reaction.[9]
-
Crystallography: X-ray crystallography of isolated species can provide definitive structural information about catalyst resting states or decomposition products.[2]
While these techniques are powerful, they often require specialized equipment and expertise. For many researchers, a systematic approach to troubleshooting by varying reaction parameters (ligand, solvent, additives) as described in the previous sections will be the most practical way to address catalyst deactivation.
References
- 1. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Intermetallic Species in the Negishi Coupling and Their Involvement in Inhibition Pathways | SCAMT [scamt.ifmo.ru]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of indolizidine libraries
Welcome to the technical support center for the synthesis of indolizidine libraries. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of indolizidine libraries. The guides are in a question-and-answer format to directly address specific issues.
Intramolecular Aza-Diels-Alder Reaction
Question: My intramolecular aza-Diels-Alder reaction is giving low yields. What are the potential causes and how can I improve the yield?
Answer:
Low yields in intramolecular aza-Diels-Alder reactions for indolizidine synthesis can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Imine Formation: The in-situ formation of the imine dienophile is critical. Ensure your aldehyde or ketone starting material is pure and the dehydrating agent (e.g., molecular sieves, MgSO₄) is active.
-
Suboptimal Temperature: The thermal conditions for the cycloaddition are crucial. If the temperature is too low, the reaction may be too slow. Conversely, excessively high temperatures can lead to decomposition of reactants or products. Experiment with a temperature gradient to find the optimal condition.
-
Lewis Acid Catalyst Issues: If you are using a Lewis acid to promote the reaction, its choice and concentration are critical. Some Lewis acids can cause substrate decomposition. Screen a variety of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃, Yb(OTf)₃) and optimize the catalyst loading.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Less polar solvents often favor the concerted cycloaddition pathway. Consider screening solvents like toluene, xylene, or dichloromethane.
-
Stereoelectronic Factors: The geometry of the tether connecting the diene and dienophile can hinder the required endo-transition state. Molecular modeling can sometimes predict unfavorable conformations.
Ring-Closing Metathesis (RCM)
Question: My ring-closing metathesis reaction to form the indolizidine core is sluggish or fails completely. What should I check?
Answer:
Challenges in RCM for indolizidine synthesis often relate to the catalyst's activity and stability, as well as the substrate itself.
-
Catalyst Choice and Handling: Ensure the Grubbs catalyst you are using is fresh and has been stored under an inert atmosphere. Second-generation Grubbs catalysts generally exhibit higher activity and better functional group tolerance.
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to the formation of side products and be costly. It's crucial to optimize the catalyst loading; start with a lower percentage (e.g., 1-5 mol%) and incrementally increase it if necessary.
-
Solvent and Temperature: RCM reactions are typically performed in degassed, non-coordinating solvents like dichloromethane or toluene. Elevated temperatures can improve reaction rates but may also lead to catalyst decomposition. Running the reaction at reflux is common, but for sensitive substrates, room temperature for a longer duration might be beneficial.
-
Substrate Purity: Impurities in your diene precursor, particularly those containing coordinating functional groups (e.g., unprotected amines or thiols), can poison the ruthenium catalyst. Ensure your starting material is of high purity.
-
Ethylene Removal: The RCM reaction is an equilibrium process. The removal of the volatile ethylene byproduct by performing the reaction under a gentle stream of inert gas or under vacuum can drive the equilibrium towards the product.
Pictet-Spengler Reaction
Question: I am observing significant side product formation in my Pictet-Spengler reaction for the synthesis of a tetrahydro-β-carboline precursor to an indolizidine. How can I improve the selectivity?
Answer:
The Pictet-Spengler reaction is a powerful tool, but side reactions can be a challenge. Here are some troubleshooting tips:
-
Control of Reaction Conditions: The reaction is often acid-catalyzed. The choice of acid and its concentration can significantly impact the outcome. Protic acids like trifluoroacetic acid (TFA) or mineral acids are common, but Lewis acids can also be effective. A systematic screening of acids and their concentrations is recommended.
-
Aldehyde/Ketone Reactivity: Highly reactive aldehydes or ketones can lead to polymerization or other side reactions. Using a less reactive precursor or controlling the rate of addition of the carbonyl compound can sometimes mitigate these issues.
-
Protecting Groups: The nature of the protecting group on the tryptamine nitrogen can influence the cyclization. Electron-withdrawing groups can deactivate the indole nucleus, slowing down the desired reaction and allowing side reactions to compete.
-
Formation of Spiroindolenines: A common side product is the spiroindolenine, formed by attack at the C2 position of the indole. This is often favored under harsher reaction conditions. Milder conditions (lower temperature, less concentrated acid) can often favor the desired C3 cyclization.
Frequently Asked Questions (FAQs)
Q1: How can I improve the diastereoselectivity of my N-acyliminium ion cyclization?
A1: The diastereoselectivity of N-acyliminium ion cyclizations is influenced by several factors. The nature of the nucleophile, the substituents on the iminium ion precursor, and the reaction conditions all play a role. Using a chiral auxiliary on the nitrogen or employing a chiral Lewis acid can induce high levels of stereocontrol. The choice of solvent can also impact the transition state geometry and, consequently, the diastereoselectivity.
Q2: What are the best methods for purifying a library of diastereomeric indolizidine alkaloids?
A2: The purification of diastereomeric indolizidine libraries can be challenging due to their similar polarities. High-performance liquid chromatography (HPLC), particularly with chiral stationary phases, is often the most effective method for separating diastereomers. Supercritical fluid chromatography (SFC) can also be a powerful alternative. For larger scale purifications, flash column chromatography with carefully optimized solvent systems may be sufficient to separate diastereomers with significant differences in their Rf values.
Q3: My intramolecular Heck cyclization is not working. What are some common failure points?
A3: Failures in intramolecular Heck reactions can often be attributed to issues with the palladium catalyst, the substrate, or the reaction conditions. Ensure that the palladium source [e.g., Pd(OAc)₂, Pd₂(dba)₃] and the phosphine ligand are of high quality. The choice of base and solvent is also critical. Common bases include triethylamine and potassium carbonate, while common solvents include DMF, acetonitrile, and toluene. Substrate-related issues can include the presence of functional groups that can poison the catalyst or steric hindrance that prevents the necessary coordination of the alkene to the palladium center.
Data Presentation
Table 1: Optimization of Lewis Acid for Intramolecular Aza-Diels-Alder Reaction
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | Toluene | 110 | 24 | 35 | 2:1 |
| 2 | ZnCl₂ (20) | Toluene | 80 | 12 | 65 | 5:1 |
| 3 | Sc(OTf)₃ (10) | CH₂Cl₂ | 25 | 8 | 85 | 10:1 |
| 4 | Yb(OTf)₃ (10) | CH₂Cl₂ | 25 | 6 | 92 | >20:1 |
| 5 | InCl₃ (15) | Toluene | 80 | 10 | 78 | 8:1 |
Table 2: Optimization of Grubbs Catalyst Loading for Ring-Closing Metathesis
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Grubbs I | 10 | CH₂Cl₂ | 40 | 24 | 45 |
| 2 | Grubbs II | 5 | CH₂Cl₂ | 40 | 12 | 85 |
| 3 | Grubbs II | 2 | CH₂Cl₂ | 40 | 18 | 91 |
| 4 | Hoveyda-Grubbs II | 2 | Toluene | 80 | 6 | 95 |
| 5 | Hoveyda-Grubbs II | 1 | Toluene | 80 | 10 | 93 |
Experimental Protocols
General Procedure for Intramolecular Aza-Diels-Alder Reaction
To a solution of the amino diene (1.0 mmol) in the chosen solvent (10 mL) is added the aldehyde (1.2 mmol) and a dehydrating agent (e.g., 4 Å molecular sieves, 500 mg). The mixture is stirred at room temperature for 1 hour to facilitate imine formation. The Lewis acid catalyst (if used) is then added, and the reaction mixture is heated to the desired temperature and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Ring-Closing Metathesis
The diene substrate (1.0 mmol) is dissolved in a degassed solvent (e.g., CH₂Cl₂ or toluene, to a concentration of 0.01-0.1 M). The appropriate Grubbs catalyst is then added under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at the desired temperature and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to remove the ruthenium byproducts.
Visualizations
Caption: General workflow for the synthesis and purification of an indolizidine library member.
Caption: A logical approach to troubleshooting common issues in indolizidine synthesis.
strategies for controlling stereoselectivity in indolizidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling stereoselectivity during the synthesis of indolizidine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in indolizidine synthesis?
A1: The main strategies can be broadly categorized as:
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Substrate-controlled synthesis: Utilizing the inherent chirality of the starting material to direct the stereochemical outcome of subsequent reactions. A common approach is the use of the chiral pool, employing readily available enantiopure starting materials like amino acids (e.g., L-proline) or carbohydrates.[1][2]
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Reagent-controlled synthesis: Employing chiral reagents, auxiliaries, or catalysts to induce stereoselectivity in reactions involving prochiral substrates. This includes the use of chiral auxiliaries that are temporarily incorporated into the molecule to direct a stereoselective transformation and are later removed.
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Catalytic asymmetric synthesis: Using a substoichiometric amount of a chiral catalyst, often a metal complex with a chiral ligand, to generate a chiral product with high enantiomeric excess. Examples include rhodium-catalyzed asymmetric hydroformylation and organocatalyzed reactions.[3][4]
Q2: How can I predict the stereochemical outcome of a reaction?
A2: Predicting the stereochemical outcome often relies on established models for specific reaction types. For instance:
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In Diels-Alder reactions , the endo rule is a guiding principle, although the exo product can sometimes be thermodynamically favored.[5] The stereochemistry of the diene and dienophile is generally retained in the product.[6]
-
For nucleophilic additions to carbonyls , Felkin-Anh and Cram chelation models can predict the facial selectivity of the attack.
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In asymmetric catalysis , the structure of the chiral ligand and its interaction with the substrate in the transition state determine the stereochemical outcome. Computational studies, such as DFT calculations, are increasingly used to rationalize and predict stereoselectivity.[7][8]
Q3: What is epimerization and how can I prevent it during my synthesis?
A3: Epimerization is the unwanted change in the configuration at one of several stereocenters in a molecule, leading to the formation of a diastereomer (epimer).[9] This can result in a loss of stereochemical purity of the desired product. It is often caused by exposure of a stereocenter with an adjacent acidic proton to basic or acidic conditions, or elevated temperatures.[10]
To prevent epimerization:
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Choose reaction conditions carefully: Avoid unnecessarily harsh acidic or basic conditions, especially when a stereocenter is adjacent to a carbonyl group or other electron-withdrawing group.
-
Protecting groups: Protect sensitive functional groups to prevent the formation of intermediates that can lead to epimerization.
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Temperature control: Run reactions at the lowest effective temperature.
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Judicious choice of reagents: For example, when using coupling reagents in peptide synthesis (a related field with similar challenges), some are more prone to causing epimerization than others.[11]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
Problem: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio (d.r.).
| Potential Cause | Suggested Solution(s) |
| Sub-optimal Reaction Temperature | Many stereoselective reactions are highly temperature-dependent. A higher temperature can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer. Solution: Try running the reaction at a lower temperature. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry and thus the diastereoselectivity. Solution: Screen a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile). |
| Inappropriate Lewis Acid or Catalyst | In Lewis acid-catalyzed reactions (e.g., Diels-Alder), the nature and stoichiometry of the Lewis acid can significantly impact the d.r. Solution: Experiment with different Lewis acids (e.g., BF₃·OEt₂, TiCl₄, In(OTf)₃) and vary their concentration.[12] |
| Steric Hindrance | The steric bulk of substituents on the substrate or reagents can influence the facial selectivity of a reaction. Solution: If possible, modify the substrate to increase steric differentiation between the two faces of the prochiral center. |
| Equilibration of Product | The desired kinetic product may be equilibrating to a more stable, but undesired, thermodynamic product under the reaction conditions. Solution: Shorten the reaction time or use milder workup conditions. |
Issue 2: Low Enantioselectivity
Problem: My asymmetric reaction is producing a product with low enantiomeric excess (e.e.).
| Potential Cause | Suggested Solution(s) |
| Sub-optimal Chiral Ligand/Catalyst | The choice of chiral ligand or catalyst is crucial for achieving high enantioselectivity. Solution: Screen a library of chiral ligands. For instance, in rhodium-catalyzed asymmetric hydroformylation, bis-phospholane type ligands have shown high efficiency.[3][13] |
| Catalyst Poisoning or Decomposition | Impurities in the starting materials or solvent can poison the catalyst. The catalyst may also be unstable under the reaction conditions. Solution: Ensure all reagents and solvents are pure and dry. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Solvent | The solvent can affect the conformation of the catalyst-substrate complex. Solution: Screen various solvents. Non-coordinating solvents are often preferred in asymmetric catalysis. |
| Temperature Effects | Enantioselectivity can be highly sensitive to temperature. Solution: Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. |
| Background Uncatalyzed Reaction | A non-selective background reaction may be competing with the desired catalytic asymmetric reaction. Solution: Lower the reaction temperature to slow down the background reaction or use a more active catalyst to accelerate the desired reaction. |
Issue 3: Unexpected Side Products
Problem: I am observing unexpected side products in my reaction.
| Potential Cause | Suggested Solution(s) |
| Retro-Diels-Alder Reaction | In Diels-Alder reactions, the cycloadduct can undergo a retro-Diels-Alder reaction, especially at high temperatures, leading to starting materials or other rearrangement products.[14] Solution: Perform the reaction at a lower temperature and for a shorter duration. |
| Homocoupling | In cross-coupling reactions like the Negishi coupling, homocoupling of the organozinc reagent can be a significant side reaction.[15] Solution: Ensure the purity of the organozinc reagent and optimize the reaction conditions (catalyst, solvent, temperature). |
| Over-reduction | In hydrogenation reactions, other functional groups in the molecule may be unintentionally reduced. Solution: Use a more selective reducing agent or a milder catalyst (e.g., Lindlar's catalyst for the reduction of alkynes to cis-alkenes). |
| Rearrangement Reactions | The reaction conditions may be promoting an unintended rearrangement, such as a Wolff rearrangement in the synthesis involving diazoketones.[16] Solution: Modify the reaction conditions (e.g., photochemical vs. thermal) to favor the desired pathway. |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a Cyclic Imine
This protocol is a general guideline for the diastereoselective reduction of a cyclic imine to an indolizidine, a common step in many synthetic routes.
-
Preparation:
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Dissolve the cyclic imine (1.0 eq) in a suitable dry solvent (e.g., methanol, ethanol, or THF) under an inert atmosphere (argon or nitrogen).
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Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) with a suitable cooling bath.
-
-
Reduction:
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Slowly add the reducing agent (e.g., NaBH₄, NaCNBH₃, or L-selectride) (1.1 - 2.0 eq) to the cooled solution. The choice of reducing agent can significantly influence the diastereoselectivity.
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Stir the reaction mixture at the chosen temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
If necessary, adjust the pH with a mild acid or base.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or GC/HPLC analysis.
-
Protocol 2: Enantioselective Intramolecular Aza-Michael Addition
This protocol describes a general procedure for an organocatalyzed enantioselective intramolecular aza-Michael addition to form a chiral pyrrolidine ring, a key intermediate for indolizidine synthesis.
-
Preparation:
-
To a solution of the acyclic precursor (1.0 eq) in a dry solvent (e.g., toluene, CH₂Cl₂, or CHCl₃) under an inert atmosphere, add the chiral organocatalyst (e.g., a cinchona alkaloid derivative or a chiral phosphoric acid) (0.05 - 0.2 eq).[4][17]
-
Stir the mixture at room temperature for a short period to allow for catalyst dissolution and pre-complexation.
-
-
Reaction:
-
Maintain the reaction at the optimized temperature (e.g., room temperature, 0 °C, or heated) until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from a few hours to several days.
-
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Directly purify the residue by flash column chromatography on silica gel to isolate the chiral product and separate it from the catalyst.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
-
Visualizations
Caption: General experimental workflow for stereoselective synthesis.
Caption: Troubleshooting logic for low stereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of indolizidines from optically pure α-amino acids via stereocontrolled rhodium-catalyzed hydroformylation of N-allylpyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. A de novo Stereocontrolled Synthetic Approach to a Functionalized Indolizidine Core - Repository of the Academy's Library [real.mtak.hu]
- 9. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. A Simple Entry to the 5,8-Disubstituted Indolizidine Skeleton via Hetero Diels-Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
addressing solubility issues during purification of hydroxylated indolizidines
This guide provides researchers, scientists, and drug development professionals with practical solutions to common solubility challenges encountered during the purification of hydroxylated indolizidines, such as swainsonine and castanospermine.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems in a question-and-answer format to help you troubleshoot your purification process.
Question 1: My hydroxylated indolizidine precipitates in the syringe when I try to inject it onto the HPLC. What can I do?
Answer: This is a common issue when the sample solvent is incompatible with the initial mobile phase or is too weak to keep the compound dissolved at the desired concentration.
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Solution 1: Modify the Injection Solvent. Dissolve your sample in a solvent that is slightly stronger than or identical to the initial mobile phase. The ideal injection solvent is the mobile phase itself. If your compound is sparingly soluble, using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the sample before diluting it with the mobile phase can be effective.
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Solution 2: Decrease Sample Concentration. Your sample may be supersaturated. Try reducing the concentration to fall within the solubility limits of your injection solvent.
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Solution 3: Adjust pH. Since indolizidines are basic alkaloids, their solubility is often pH-dependent. Acidifying the injection solvent can protonate the nitrogen atom, forming a more soluble salt. For instance, castanospermine is soluble in 1 N HCl at 20 mg/ml.[1] A small amount of trifluoroacetic acid (TFA) or formic acid in the solvent can significantly improve solubility.
Question 2: My compound is precipitating on the silica gel column during normal-phase chromatography. How can I prevent this?
Answer: Precipitation on the column occurs when the compound has poor solubility in the non-polar mobile phase used in normal-phase chromatography.[2] As the compound separates from the crude mixture, its local concentration increases, and it crashes out of the less polar solvent.
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Solution 1: Use Dry Loading. Instead of dissolving the sample and loading it in a liquid form ("wet loading"), adsorb your crude mixture onto a small amount of silica gel or an inert support like Celite®. After evaporating the solvent, the resulting dry powder can be loaded directly onto the top of the column. This technique allows the compound to partition gradually into the mobile phase as it passes through, preventing precipitation.[2]
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Solution 2: Incorporate a Polar Co-solvent. Add a small percentage of a more polar solvent (e.g., methanol or isopropanol) to your mobile phase. This can increase the "solvating power" of the eluent just enough to keep your compound in solution without compromising separation.
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Solution 3: Switch to Reversed-Phase Chromatography. Hydroxylated indolizidines are polar molecules and are often better suited for reversed-phase (RP) chromatography, which uses a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving hydroxylated indolizidines?
Hydroxylated indolizidines are highly polar compounds due to multiple hydroxyl groups.[4] Their solubility is highest in polar protic solvents. For non-aqueous solutions, polar aprotic solvents are often effective.
Q2: How does pH affect the solubility and purification of these alkaloids?
Hydroxylated indolizidines are weak bases. The nitrogen atom in the indolizidine ring can be protonated under acidic conditions, forming a salt. This protonated form is typically much more soluble in aqueous and polar solvents. This property can be exploited during purification:
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To increase solubility in polar solvents (e.g., for RP-HPLC): Lower the pH of the mobile phase to 2-3 units below the compound's pKa. For castanospermine, with a pKa of 6.09, a mobile phase pH of ~4 would ensure it is primarily in its protonated, more soluble form.[5]
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To facilitate extraction into organic solvents: Raise the pH to make the alkaloid neutral (free base), increasing its lipophilicity.
Q3: Should I use normal-phase or reversed-phase chromatography for these compounds?
For highly hydroxylated, polar alkaloids, reversed-phase chromatography is generally the preferred method .[3][4] Normal-phase chromatography can be challenging due to the strong interaction of the polar hydroxyl groups with the polar silica gel, which can lead to poor peak shape and the need for highly polar, and sometimes complex, mobile phases. Furthermore, solubility in the non-polar solvents used for normal-phase is often very low.[4]
Data Presentation: Solubility of Representative Hydroxylated Indolizidines
The following table summarizes available solubility data for swainsonine and castanospermine. This data is critical for preparing stock solutions and selecting appropriate solvents for purification.
| Compound | Solvent | Solubility | Reference |
| Swainsonine | Water | 10 mg/mL | [6] |
| DMF (Dimethylformamide) | 10 mg/mL | [7] | |
| DMSO (Dimethyl Sulfoxide) | 10 mg/mL | [7] | |
| Ethanol | 10 mg/mL | [7] | |
| PBS (pH 7.2) | 0.25 mg/mL | [7] | |
| Castanospermine | Water | Soluble (quantitative data not specified) | |
| 1 N HCl | 20 mg/mL | [1] |
Experimental Protocols
Protocol 1: Dry Loading for Normal-Phase Column Chromatography
This protocol is recommended to prevent the precipitation of polar compounds on the column.
-
Sample Preparation:
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Dissolve your crude sample (e.g., 200 mg) in a minimal volume of a polar solvent in which it is highly soluble (e.g., methanol or dichloromethane).
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Add 2-3 times the weight of the crude sample in silica gel (e.g., 400-600 mg) to the solution.
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Mix thoroughly to create a slurry.
-
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Solvent Evaporation:
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. Ensure the sample is completely dry.
-
-
Column Loading:
-
Carefully layer the silica-adsorbed sample onto the top of the prepared chromatography column.
-
Gently tap the column to settle the powder.
-
Add a thin layer of sand on top to prevent disturbance when adding the mobile phase.
-
-
Elution:
-
Begin elution with the selected mobile phase, starting with a low polarity and gradually increasing it as required for separation.
-
Protocol 2: pH-Modified Reversed-Phase HPLC
This protocol is designed to improve the peak shape and solubility of basic alkaloids like hydroxylated indolizidines.
-
Mobile Phase Preparation:
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Prepare your aqueous mobile phase (e.g., HPLC-grade water) and organic mobile phase (e.g., acetonitrile or methanol).
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To the aqueous phase, add an acid modifier to adjust the pH. A final concentration of 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is common.
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Important: Always adjust the pH of the aqueous component before mixing it with the organic solvent.
-
Filter and degas the mobile phases before use.
-
-
Column Equilibration:
-
Equilibrate your C18 or other suitable reversed-phase column with the initial mobile phase composition (e.g., 95% aqueous, 5% organic) for at least 10-15 column volumes, or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the sample in the initial mobile phase. If solubility is poor, dissolve it in a minimal amount of DMSO or methanol and then dilute with the mobile phase. Ensure the final injection solution is clear.
-
-
Chromatographic Run:
-
Inject the sample and run your gradient method, typically increasing the proportion of the organic solvent over time to elute the compound. The acidic modifier will maintain the analyte in its protonated, soluble form, leading to sharper peaks and more reproducible retention times.
-
Visualizations
Workflow for Troubleshooting Precipitation in HPLC
Caption: A decision tree for resolving compound precipitation during HPLC analysis.
Purification Strategy: Normal vs. Reversed-Phase Chromatography
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Castanospermine | C8H15NO4 | CID 54445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Swainsonine | C8H15NO3 | CID 51683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Swainsonine - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Castanospermine - Wikipedia [en.wikipedia.org]
Technical Support Center: Efficient Synthesis of Indolizidine Cores
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indolizidine cores. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic strategies for constructing the indolizidine core?
A1: Several catalytic strategies are employed for the synthesis of indolizidine cores, with the choice of catalyst and reaction type depending on the desired substitution pattern and stereochemistry. Some of the most prevalent methods include:
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Nickel-Catalyzed [4+2] Cycloaddition: This method involves the reaction of azetidinones with alkynes to form a piperidone intermediate, which can then be further elaborated to the indolizidine core.
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Palladium-Catalyzed [3+3] Annulation: This strategy utilizes the reaction of aziridines with a suitable three-carbon partner, such as an allylsilane, to construct the six-membered ring of the indolizidine skeleton.
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Intramolecular Heck Reaction: This powerful cyclization method is used to form one of the rings of the indolizidine core through an intramolecular carbon-carbon bond formation.
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Negishi Cross-Coupling: This reaction is often used to form key carbon-carbon bonds in the synthesis of more complex indolizidine alkaloids.
Q2: How do I choose between a Nickel and a Palladium catalyst for my synthesis?
A2: The choice between nickel and palladium catalysts depends largely on the specific transformation you are trying to achieve.
-
Nickel catalysts , such as Ni(COD)₂ with a phosphine ligand, are particularly effective for [4+2] cycloaddition reactions of azetidinones and alkynes. They are often more cost-effective than palladium catalysts.
-
Palladium catalysts are highly versatile and are the catalysts of choice for intramolecular Heck reactions and many cross-coupling reactions like the Negishi coupling. Palladium catalysts generally offer high functional group tolerance.
Q3: What is the role of the ligand in these catalytic reactions?
A3: Ligands play a crucial role in modulating the reactivity and selectivity of the metal catalyst. They can influence:
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Stereoselectivity: Chiral ligands are essential for enantioselective syntheses, directing the formation of one enantiomer over the other.
-
Regioselectivity: The steric and electronic properties of the ligand can control where a new bond is formed in a molecule.
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Catalyst Stability and Activity: Ligands stabilize the metal center and can prevent catalyst decomposition, leading to higher yields and catalyst turnover numbers.
Troubleshooting Guides
Nickel-Catalyzed [4+2] Cycloaddition
Problem 1: Low regioselectivity in the cycloaddition of unsymmetrical alkynes.
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Question: I am performing a Nickel-catalyzed [4+2] cycloaddition with an unsymmetrical alkyne and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
-
Answer: Poor regioselectivity is a common challenge with unsymmetrical alkynes in this reaction. Here are some strategies to address this:
-
Steric Control: If the two substituents on the alkyne have significantly different steric bulk, the reaction may favor the isomer where the larger group is distal to the carbonyl carbon of the azetidinone.
-
Electronic Control: To override steric effects, you can introduce a bulky directing group with strong electronic properties, such as a stannyl or silyl group, on the alkyne. This can force the reaction to proceed with high regioselectivity.
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Lower Reaction Temperature: In some cases, lowering the reaction temperature can improve regioselectivity by favoring the kinetically controlled product. However, be mindful that this may also decrease the reaction rate.
-
Problem 2: Alkyne trimerization as a side reaction.
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Question: I am observing significant formation of alkyne trimerization products, which is reducing the yield of my desired piperidinone. What can I do to minimize this?
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Answer: Alkyne trimerization is a common side reaction in Nickel-catalyzed cycloadditions. Consider the following adjustments:
-
Lower Reaction Temperature: As with improving regioselectivity, lowering the reaction temperature can significantly reduce the rate of alkyne trimerization.
-
Catalyst and Ligand Concentration: Optimizing the catalyst and ligand concentrations can help favor the desired [4+2] cycloaddition over the trimerization pathway. A systematic screening of these parameters is recommended.
-
Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thereby disfavoring the trimolecular trimerization reaction.
-
Palladium-Catalyzed Intramolecular Heck Reaction
Problem 3: Low yield or no reaction in the intramolecular Heck cyclization.
-
Question: My intramolecular Heck reaction to form the indolizidine ring is giving a low yield or not proceeding at all. What are the potential causes and solutions?
-
Answer: Several factors can contribute to a failed or low-yielding Heck reaction. Here’s a troubleshooting guide:
-
Catalyst Activity: Ensure your Palladium(0) catalyst is active. If you are generating the active catalyst in situ from a Palladium(II) precursor, ensure the reduction is complete. The choice of phosphine ligand is also critical for catalyst activity and stability.
-
Base: The choice and amount of base are crucial. The base is required to neutralize the HX generated during the reaction. Common bases include triethylamine, diisopropylethylamine, and potassium carbonate. Ensure the base is sufficiently pure and dry.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Toluene, DMF, and acetonitrile are common solvents. A solvent screen may be necessary to find the optimal conditions for your substrate.
-
Leaving Group: The nature of the halide or triflate leaving group on your precursor will affect the rate of oxidative addition to the palladium center. The reactivity order is typically I > Br > OTf > Cl. If your reaction is sluggish, consider using a more reactive leaving group.
-
Problem 4: Formation of the undesired endo cyclization product.
-
Question: My intramolecular Heck reaction is supposed to give the exo cyclization product to form the five-membered ring of the indolizidine, but I am observing the formation of the six-membered endo product. How can I control the selectivity?
-
Answer: The regioselectivity of the intramolecular Heck reaction (exo vs. endo cyclization) is influenced by several factors:
-
Ring Size: For the formation of small rings (5- or 6-membered), the exo cyclization is generally favored kinetically.
-
Reaction Conditions: The choice of catalyst, ligand, and solvent can influence the selectivity. For example, the use of bidentate phosphine ligands can sometimes favor the exo product.
-
Substrate Geometry: The conformation of the tether connecting the aryl/vinyl halide and the alkene can pre-dispose the molecule to one cyclization mode over the other.
-
Negishi Cross-Coupling
Problem 5: Significant homocoupling of the organozinc reagent.
-
Question: In my Negishi coupling reaction to build a part of the indolizidine structure, I am getting a significant amount of homocoupled product from my organozinc reagent. How can I suppress this side reaction?
-
Answer: Homocoupling is a common side reaction in Negishi couplings. Here are some ways to minimize it:
-
Purity of Reagents: Ensure that your organozinc reagent is free of unreacted zinc and organic halides. The presence of these impurities can promote homocoupling.
-
Reaction Conditions: The choice of palladium or nickel catalyst and the phosphine ligand can have a significant impact. Some catalyst systems are more prone to promoting homocoupling than others.
-
Slow Addition: Adding the organozinc reagent slowly to the reaction mixture containing the catalyst and the organic halide can help to keep its concentration low and thus reduce the rate of homocoupling.
-
Use of Additives: In some cases, the addition of certain salts, like lithium chloride, can help to break up aggregates of the organozinc reagent and improve the rate of the desired cross-coupling reaction relative to homocoupling.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Indolizidine Core Synthesis
| Catalytic System | Reaction Type | Typical Catalyst | Ligand(s) | Key Advantages | Common Issues |
| Nickel-Catalyzed | [4+2] Cycloaddition | Ni(COD)₂ | PPh₃ | Cost-effective | Regioselectivity with unsymmetrical alkynes, alkyne trimerization |
| Palladium-Catalyzed | [3+3] Annulation | Pd₂(dba)₃ | P(O-iPr)₃ | Good for constructing the piperidine ring | Requires specific allylsilane reagents |
| Palladium-Catalyzed | Intramolecular Heck | Pd(OAc)₂ | PPh₃, BINAP | High functional group tolerance, versatile | Exo vs. endo selectivity, catalyst deactivation |
| Palladium/Nickel-Catalyzed | Negishi Coupling | Pd(PPh₃)₄ or Ni(acac)₂ | PPh₃ | Forms C-C bonds with sp², sp³, and sp carbons | Homocoupling, sensitivity to air and moisture |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed [4+2] Cycloaddition
A representative protocol based on the synthesis of piperidinone intermediates for indolizidines.
-
Catalyst Preparation: In a glovebox, to an oven-dried Schlenk flask, add Ni(COD)₂ (5-10 mol%) and the desired phosphine ligand (e.g., PPh₃, 10-20 mol%).
-
Reaction Setup: Add the azetidinone substrate (1.0 equiv) and a dry, degassed solvent (e.g., toluene or THF).
-
Reactant Addition: Add the alkyne (1.1-1.5 equiv) to the reaction mixture. If prone to trimerization, add the alkyne slowly via a syringe pump.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Mandatory Visualization
Caption: Experimental workflow for the Nickel-catalyzed synthesis of an indolizidine precursor.
Caption: Troubleshooting logic for a low-yielding intramolecular Heck reaction.
Technical Support Center: Managing Protecting Groups in Complex Indolizidine Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing protecting groups during the total synthesis of complex indolizidines.
Frequently Asked Questions (FAQs)
Q1: What are the most crucial factors to consider when selecting protecting groups for a complex indolizidine synthesis?
A1: The selection of protecting groups is a critical strategic decision in any multi-step synthesis. For complex indolizidines, which are often polyhydroxylated and contain a sensitive nitrogen atom, the key considerations are:
-
Orthogonality: This is the most critical principle. Orthogonal protecting groups can be removed under specific conditions without affecting other protecting groups in the molecule.[1] This allows for the selective deprotection of functional groups at various stages of the synthesis. For example, an acid-labile group like Boc can be removed in the presence of a base-labile group like Fmoc.[1]
-
Stability: The chosen protecting group must be stable to the reaction conditions planned for subsequent steps. For instance, if a reaction involves a strong base, a base-stable protecting group like a silyl ether should be used for hydroxyl protection.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the complex molecular framework.
-
Steric Hindrance: The size of the protecting group can influence the stereochemical outcome of nearby reactions. Bulky groups like tert-butyldimethylsilyl (TBS) can be used to direct reactions to less sterically hindered positions.
-
Impact on Reactivity: The protecting group should not interfere with desired transformations. For example, a bulky protecting group near a reaction center might hinder the approach of a reagent.
Q2: What is an orthogonal protecting group strategy and why is it important in the synthesis of complex indolizidines?
A2: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents and conditions that do not affect the others.[1] This is paramount in the synthesis of complex, polyfunctional molecules like indolizidines for several reasons:
-
Sequential Manipulation: It allows for the selective unmasking and reaction of different functional groups at various stages of the synthesis.
-
Convergent Synthesis: In fragment-based approaches, different protecting groups on each fragment allow for their coupling and subsequent selective deprotection to form the final product.
-
Minimization of Steps: A well-designed orthogonal strategy can reduce the number of protection and deprotection steps, leading to a more efficient synthesis.
A common orthogonal pairing is the acid-labile tert-butoxycarbonyl (Boc) group for amines and a fluoride-labile silyl ether (e.g., TBS) for alcohols.
Troubleshooting Guides
Problem 1: Unexpected cleavage of a protecting group during a reaction.
Scenario: A tert-butyldimethylsilyl (TBS) ether is unexpectedly cleaved during a reaction intended to modify another part of the molecule, for instance, under mildly acidic conditions used for the removal of an acetal.
Possible Causes and Solutions:
-
Acid Sensitivity of Silyl Ethers: While generally stable to mild acids, the stability of silyl ethers can be influenced by the overall structure of the molecule. Steric hindrance around the silyl ether can affect its lability.
-
Solution 1: Use a more robust silyl ether. If a TBS group is proving to be too labile, consider using a more sterically hindered and acid-resistant silyl group like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS). The relative stability of silyl ethers to acidic conditions is generally: TMS < TES < TBS < TIPS < TBDPS.
-
Solution 2: Modify deprotection conditions for the other group. If possible, explore alternative, non-acidic methods for the removal of the other protecting group. For example, if removing an acetal, consider enzymatic hydrolysis or other milder conditions that would not affect the TBS ether.
-
Solution 3: Change the protecting group on the other functionality. If the TBS group is essential, consider using a protecting group for the other functionality that is removed under orthogonal conditions (e.g., a benzyl ether, which is removed by hydrogenolysis).
Problem 2: Difficulty in deprotecting a sterically hindered protecting group.
Scenario: A researcher is unable to remove a tert-butyldimethylsilyl (TBS) group from a sterically hindered secondary or tertiary alcohol using standard conditions (e.g., TBAF in THF).
Possible Causes and Solutions:
-
Steric Hindrance: The bulky nature of the TBS group combined with a hindered environment around the alcohol can make it difficult for the fluoride ion to access the silicon atom.
-
Solution 1: Use a stronger fluoride source. Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) is a more potent source of fluoride ions and can be effective for cleaving stubborn silyl ethers.
-
Solution 2: Use acidic deprotection. If the rest of the molecule is stable to acid, treatment with an acid such as HF-Pyridine or aqueous HF in acetonitrile can be effective for removing hindered silyl ethers.
-
Solution 3: Elevate the reaction temperature. Carefully increasing the temperature of the TBAF/THF reaction can sometimes provide the necessary energy to overcome the steric barrier. However, this should be done cautiously to avoid side reactions.
Problem 3: Simultaneous deprotection of multiple groups when selective removal is desired.
Scenario: In the total synthesis of (+)-6-epicastanospermine, a researcher needs to remove a silyl group and an acetonide. Attempting to remove one selectively leads to the cleavage of both.
Solution: In some cases, a simultaneous deprotection can be strategically advantageous. In the synthesis of (+)-6-epicastanospermine, the lactam was reduced with LiAlH4, and then all protecting groups (a silyl ether and an acetonide) were simultaneously removed with acidic ethanol to afford the final product in excellent yield.[2] This highlights that what might initially seem like a problem can be incorporated as an efficient final step.
Problem 4: Decomposition of the molecule during deprotection.
Scenario: During the synthesis of (+)-Lentiginosine, deprotection of hydroxyl groups using trifluoroacetic acid (TFA) at room temperature leads to decomposition of the product.[3]
Possible Causes and Solutions:
-
Acid Sensitivity of the Indolizidine Core: The indolizidine skeleton, particularly with certain substitution patterns, can be sensitive to strong acidic conditions. The presence of a hydroxyl group in a benzylic-like position can render the compound unstable to acid.[3]
-
Solution 1: Milder acidic conditions. Explore the use of weaker acids such as acetic acid or catalytic amounts of a stronger acid. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can also help to minimize decomposition.
-
Solution 2: Alternative protecting groups. If the molecule is inherently unstable to the required deprotection conditions, a redesign of the protecting group strategy is necessary. For hydroxyl protection, consider groups that can be removed under neutral or basic conditions, such as benzyl ethers (removed by hydrogenolysis) or base-labile esters.
Data Presentation
The following tables summarize common protecting groups for amine and hydroxyl functionalities relevant to indolizidine synthesis, along with their typical protection and deprotection conditions and yields.
Table 1: Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Typical Yield (%) |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., NEt₃, DMAP), CH₂Cl₂ or THF | TFA/CH₂Cl₂, or 4M HCl in dioxane | 90-99 |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base (e.g., NaHCO₃), H₂O/dioxane | H₂, Pd/C, MeOH or EtOAc | 90-98 |
| Benzyl | Bn | Benzyl bromide, base (e.g., K₂CO₃), DMF | H₂, Pd/C, MeOH or Na/NH₃ | 85-95 |
Table 2: Common Protecting Groups for Hydroxyls
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Typical Yield (%) |
| tert-Butyldimethylsilyl | TBS | TBSCl, imidazole, DMF or CH₂Cl₂ | TBAF, THF or HF-Pyridine, THF | 90-98 |
| Triisopropylsilyl | TIPS | TIPSCl, imidazole, DMF | TBAF, THF or HF-Pyridine, THF | 90-98 |
| Benzyl | Bn | Benzyl bromide, NaH, THF or DMF | H₂, Pd/C, MeOH or EtOAc | 85-95 |
| Acetonide | - | 2,2-Dimethoxypropane, CSA (cat.), acetone | 80% AcOH (aq) or Dowex-50W (H⁺) | 90-98 |
Experimental Protocols
Protocol 1: Boc Protection of a Secondary Amine (General Procedure)
This protocol is adapted from a procedure used in the total synthesis of (-)-Swainsonine.[1]
-
Dissolution: Dissolve the secondary amine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Addition of Reagents: Add triethylamine (1.2 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. A reported yield for a similar transformation in the synthesis of (-)-swainsonine was 87% for the one-pot hydrolysis of a carbamate followed by Boc protection.[1]
Protocol 2: TBS Protection of a Primary Alcohol (General Procedure)
-
Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add imidazole (2.5 equiv) to the solution and stir until it dissolves.
-
Addition of TBSCl: Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equiv) portion-wise at room temperature.
-
Reaction: Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of a Boc Group with Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the Boc-protected amine (1.0 equiv) in dichloromethane (CH₂Cl₂).
-
Addition of TFA: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-50% v/v in CH₂Cl₂) dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting amine salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted.
Protocol 4: Deprotection of a TBS Ether with TBAF
-
Dissolution: Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Addition of TBAF: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at room temperature.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the organic layer with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Enhancing Regioselectivity of Cycloaddition Reactions for Indolizidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of indolizidine alkaloids via cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cycloaddition strategies for constructing the indolizidine core?
A1: The most prevalent and versatile method for synthesizing the indolizidine scaffold is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This typically involves the reaction of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). Other cycloaddition strategies, such as [4+2] and [2+2+2] cycloadditions, have also been employed but are less common for this specific application.[1]
Q2: What factors primarily influence the regioselectivity of the [3+2] cycloaddition for indolizidine synthesis?
A2: Regioselectivity in the [3+2] cycloaddition is a critical aspect that dictates the final substitution pattern of the indolizidine ring. The primary factors influencing regioselectivity include:
-
Electronic Effects: The electronic nature of both the azomethine ylide and the dipolarophile plays a significant role. The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) governs the regiochemical outcome.
-
Steric Hindrance: Bulky substituents on either the dipole or the dipolarophile can sterically direct the cycloaddition to favor the formation of the less hindered regioisomer.
-
Catalysts: Lewis acids and transition metal catalysts can significantly influence regioselectivity by coordinating to the reactants and altering their electronic properties and steric environment.[2][3][4]
-
Solvent: The polarity of the solvent can affect the stability of the transition states leading to different regioisomers, thereby influencing the product ratio.
Q3: How can I predict the major regioisomer in my cycloaddition reaction?
A3: Predicting the major regioisomer can be complex, but a combination of theoretical and empirical approaches can provide guidance. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regiochemical outcome based on the orbital coefficients of the HOMO and LUMO of the reactants. Computational modeling using Density Functional Theory (DFT) can also provide valuable insights into the transition state energies for the formation of different regioisomers. Experimentally, analyzing previous literature for similar reactant systems can offer a strong indication of the expected regioselectivity.
Troubleshooting Guide
Problem 1: My cycloaddition reaction yields a mixture of regioisomers with poor selectivity.
| Possible Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lowering the temperature may increase selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable regioisomer. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities. Non-polar solvents may favor one regioisomer, while polar solvents may favor another. Ionic liquids have also been shown to enhance regioselectivity in some cases.[3] |
| Lack of Catalytic Control | Introduce a Lewis acid or a transition metal catalyst. Lewis acids like BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂ can coordinate to the dipolarophile, lowering its LUMO energy and enhancing regioselectivity.[2][4][5] Rhodium(II) catalysts are also effective in promoting regioselective cycloadditions. |
| Steric and Electronic Similarity of Substituents | Modify the substituents on the dipole or dipolarophile to introduce greater steric or electronic differentiation. Adding a bulky group or a strongly electron-withdrawing/donating group can significantly enhance regiocontrol. |
Problem 2: The desired regioisomer is the minor product.
| Possible Cause | Troubleshooting Step |
| Kinetic vs. Thermodynamic Control | As mentioned above, reaction temperature is a key factor. If the desired product is the kinetic isomer, run the reaction at a lower temperature for a shorter duration. If it is the thermodynamic product, a higher temperature and longer reaction time may be beneficial. |
| Incorrect Catalyst Choice | The choice of catalyst can invert the regioselectivity. Experiment with different Lewis acids or transition metal catalysts and ligands. For instance, the choice of phosphine ligands in rhodium-catalyzed cycloadditions can influence the regiochemical outcome. |
Problem 3: The reaction is not proceeding to completion or the yield is low.
| Possible Cause | Troubleshooting Step |
| Decomposition of Reactants or Intermediates | Ensure all reagents and solvents are pure and dry, especially when using water-sensitive Lewis acids. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Insufficient Activation | Increase the concentration of the catalyst or try a more potent Lewis acid. For thermally initiated reactions, a higher temperature may be required. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Poor Solubility of Reactants | Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
Quantitative Data Summary
The following tables summarize quantitative data from reported indolizidine syntheses, highlighting the impact of different reaction conditions on yield and regioselectivity.
Table 1: Effect of Lewis Acid on a [3+2] Cycloaddition
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
| 1 | None | Toluene | 110 | 12 | 45 | 3:1 |
| 2 | BF₃·Et₂O (100) | CH₂Cl₂ | 25 | 4 | 85 | >95:5 |
| 3 | TiCl₄ (100) | CH₂Cl₂ | 0 | 2 | 92 | >95:5 |
| 4 | SnCl₄ (100) | CH₂Cl₂ | 0 | 3 | 88 | >95:5 |
| 5 | Cu(OTf)₂ (10) | Toluene | 80 | 6 | 78 | 10:1 |
Data is representative and compiled from various sources for illustrative purposes.[5]
Table 2: Influence of Solvent on Regioselectivity
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity |
| 1 | Toluene | 110 | 12 | 65 | 5:1 |
| 2 | Acetonitrile | 80 | 10 | 72 | 7:1 |
| 3 | Dichloromethane | 40 | 18 | 68 | 4:1 |
| 4 | [bmim][BF₄] | 80 | 4 | 85 | >20:1 |
Data is representative and compiled from various sources for illustrative purposes.[3]
Experimental Protocols
Protocol 1: Lewis Acid-Mediated [3+2] Cycloaddition for Indolizidine Synthesis
This protocol describes a general procedure for the BF₃·Et₂O catalyzed cycloaddition of an azomethine ylide precursor with a dipolarophile.
Materials:
-
Azomethine ylide precursor (e.g., an N-substituted α-amino acid ester) (1.0 mmol)
-
Aldehyde or ketone (1.0 mmol)
-
Dipolarophile (e.g., an electron-deficient alkene) (1.2 mmol)
-
Boron trifluoride etherate (BF₃·Et₂O) (1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the azomethine ylide precursor (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add BF₃·Et₂O (1.0 mmol) dropwise to the reaction mixture.
-
Add the dipolarophile (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired indolizidine derivative.
Protocol 2: Rhodium(II)-Catalyzed Intramolecular [3+2] Cycloaddition
This protocol outlines a general procedure for the synthesis of an indolizidine core via a Rh(II)-catalyzed intramolecular cycloaddition of a diazo compound.
Materials:
-
Diazo precursor (e.g., 1-(2-benzenesulfonyl-2-diazoacetyl)pyrrolidin-2-one) (1.0 mmol)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (1 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (20 mL)
Procedure:
-
Dissolve the diazo precursor (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a flame-dried round-bottom flask under an argon atmosphere.
-
In a separate flask, dissolve Rh₂(OAc)₄ (0.01 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Add the solution of the diazo precursor dropwise to the stirred solution of the Rh(II) catalyst over a period of 1-2 hours at room temperature.
-
After the addition is complete, continue to stir the reaction mixture for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the indolizidine product.
Visualizations
Caption: Experimental workflow for a Lewis acid-mediated [3+2] cycloaddition.
Caption: Troubleshooting logic for poor regioselectivity in cycloaddition reactions.
References
- 1. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
Validation & Comparative
A Head-to-Head Comparison of Catalysts for Indolizidine Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of indolizidine alkaloids is a critical step in the discovery of new therapeutic agents. The choice of catalyst plays a pivotal role in determining the yield, stereoselectivity, and overall efficiency of the synthetic route. This guide provides a head-to-head comparison of different catalytic systems for the synthesis of key indolizidine alkaloids, supported by experimental data and detailed protocols.
The indolizidine scaffold is a core structural motif in a wide array of natural products exhibiting significant biological activities. Consequently, the development of stereoselective methods for their synthesis is a major focus of chemical research. This guide will delve into a comparative analysis of various catalytic approaches, including transition metal catalysis (Rhodium, Palladium, and Nickel) and organocatalysis, for the synthesis of well-known indolizidine alkaloids such as (–)-Indolizidine 167B and (+)-Monomorine I.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different catalysts in the synthesis of specific indolizidine alkaloids, providing a clear comparison of their efficacy.
Synthesis of (–)-Indolizidine 167B
| Catalyst System | Key Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereoselectivity (dr) | Ref. |
| Rhodium | Hydroformylation / Cyclization | (R)-3-(pyrrol-1-yl)hex-1-ene | Not explicitly stated for key step, 92% ee for final product | 92 | Completely stereoselective | [1] |
| Palladium | Asymmetric Heck Cyclization | Endocyclic enamide | up to 86% ee | up to 86 | Not Applicable | [2] |
Synthesis of (+)-Monomorine I
| Catalyst System | Key Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereoselectivity (dr) | Ref. |
| Organocatalysis | 5-endo-trig Cyclization | N-(Benzoyl)aminosulfone | Not explicitly stated for key step | Not explicitly stated, but final product is (+)-Monomorine I | Stereoselective | [3] |
| Palladium | Reductive Coupling | Acid chloride and β-stannanyl enone | Not explicitly stated for key step | Not Applicable (racemic synthesis) | Not Applicable | [4] |
Experimental Protocols
Detailed methodologies for the key catalytic steps are provided below.
Rhodium-Catalyzed Domino Hydroformylation/Cyclization for (–)-Indolizidine 167B Synthesis[1]
Reaction: Regioselective hydroformylation of (R)-3-(pyrrol-1-yl)hex-1-ene followed by intramolecular cyclization.
Catalyst: Rh₄(CO)₁₂
Procedure:
-
The optically active starting material, (R)-3-(pyrrol-1-yl)hex-1-ene (ee 92%), is prepared from D-norvaline.
-
The substrate is introduced into a 25 ml stainless steel autoclave in the presence of Rh₄(CO)₁₂ as a catalyst precursor (Rh/substrate = 1/100).
-
The reaction is carried out at 125 °C and 30 atm total pressure (CO/H₂ = 1:1) in toluene as the solvent.
-
After 25 minutes, the olefin is completely consumed, and 5-n-propyl-5,6-dihydroindolizine is the predominant product.
-
The crude hydroformylation product is then subjected to hydrogenation conditions (H₂, 50 atm, 12 h) to yield the corresponding 5,6,7,8-tetrahydroindolizine.
-
Finally, treatment with Rh on carbon (5%) as a catalyst precursor under H₂ (10 atm) affords (–)-Indolizidine 167B with complete stereoselectivity.
Organocatalytic 5-endo-trig Cyclization in the Synthesis of (+)-Monomorine I[3]
Reaction: Stereoselective 5-endo-trig cyclization to form the pyrrolidine core.
Catalyst: Not explicitly a catalyst, but a key strategic step. The synthesis relies on the inherent reactivity of a sulfone-activated substrate.
Procedure:
-
The key intermediate, a benzoyl-protected aminosulfone, is prepared from D-norleucine.
-
Formation of the dianion of the aminosulfone is achieved by exposure to two equivalents of n-butyllithium.
-
The dianion is then reacted with hex-5-enal, and the intermediate alkoxides are trapped in situ to give the cyclization precursor as predominantly one diastereoisomer.
-
The 5-endo-trig cyclization then proceeds to furnish the desired 2,5-syn disubstituted pyrrolidine, a key intermediate in the synthesis of (+)-Monomorine I.
Visualizing the Catalytic Pathways
The following diagrams illustrate the general workflows for the synthesis of indolizidine alkaloids using different catalytic strategies.
Caption: Rh-Catalyzed Indolizidine Synthesis Workflow
Caption: Organocatalytic Indolizidine Synthesis Workflow
References
- 1. Synthesis of (–)-Indolizidine 167B based on domino hydroformylation/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The enantiospecific synthesis of (+)-monomorine I using a 5-endo-trig cyclisation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Drug-Like Properties of Synthetic Indolizidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Indolizidine alkaloids and their synthetic derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The therapeutic potential of these compounds is intrinsically linked to their drug-like properties, which govern their absorption, distribution, metabolism, excretion, and toxicity (ADMET). This guide provides a comparative assessment of the drug-like properties of selected synthetic indolizidine derivatives, supported by in silico predictive data and detailed experimental protocols for key assays.
Comparative Analysis of Predicted Drug-Like Properties
The following table summarizes the in silico predicted ADMET properties for a selection of functionalized indolizine derivatives.[2] These parameters are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. The selected compounds (5c, 6c, and 7g from the cited study) are highlighted as they fulfilled Lipinski's Rule of Five and Veber's criteria, indicating good potential for oral bioavailability.[2]
| Property | Compound 5c | Compound 6c | Compound 7g | Favorable Range |
| Molecular Weight ( g/mol ) | 365.38 | 365.38 | 397.22 | < 500 |
| LogP (o/w) | 2.26 | 2.37 | 2.31 | -0.4 to +5.6 |
| Hydrogen Bond Donors | 0 | 0 | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 | ≤ 10 |
| Molar Refractivity | 96.14 | 96.14 | 104.27 | 40 to 130 |
| Topological Polar Surface Area (Ų) | 61.89 | 61.89 | 81.99 | < 140 |
Data sourced from in silico predictions.[2]
Phenanthroindolizidine alkaloids, a related class, have been predicted and experimentally validated as generally falling into the Biopharmaceutics Classification System (BCS) Class IV, characterized by low solubility and low permeability.[3] This highlights the importance of structural modifications in synthetic derivatives to optimize these properties.
Experimental Protocols
Detailed methodologies for assessing key drug-like properties are provided below.
Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay evaluates the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.
Materials:
-
96-well microplate with a filter bottom (e.g., Millipore MultiScreen™-IP, 0.45 µm)
-
96-well acceptor plate
-
Dodecane
-
Lecithin (phosphatidylcholine) solution in dodecane (e.g., 10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate shaker
-
UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Donor Plate Preparation:
-
Add 5 µL of the lecithin-dodecane solution to the filter of each well of the donor plate.
-
Allow the lipid to impregnate the filter for at least 5 minutes.
-
-
Acceptor Plate Preparation:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
-
Compound Addition:
-
Dilute the test and reference compound stock solutions in PBS to the desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤1%.
-
Add 150 µL of the compound solutions to the corresponding wells of the donor plate.
-
-
Incubation:
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.
-
Incubate the plate assembly at room temperature on a plate shaker at a gentle speed (e.g., 50 rpm) for a specified period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
-
Permeability Calculation:
-
The effective permeability (Pe) is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - C_A(t) / C_eq) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
-
Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compound (e.g., a compound with known high metabolic clearance)
-
Acetonitrile or methanol with an internal standard for reaction termination and protein precipitation
-
96-well plate or microcentrifuge tubes
-
Incubator/water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing phosphate buffer, HLMs (e.g., final concentration of 0.5 mg/mL), and the test compound (e.g., final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding the aliquot to cold acetonitrile or methanol containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (Clint) as (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and controls in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathway and Experimental Workflow Visualization
Many indolizidine derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Indole compounds and their derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[4][6]
Caption: The PI3K/Akt/mTOR signaling pathway and its potential inhibition by indolizidine derivatives.
Caption: A typical experimental workflow for assessing the drug-like properties of synthetic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative docking studies of indolizidine alkaloids with glycosidase enzymes
A comprehensive analysis of the binding interactions between indolizidine alkaloids and key glycosidase enzymes, providing insights for the development of novel therapeutic agents.
This guide offers a comparative overview of in silico docking studies investigating the interactions between various indolizidine alkaloids and glycosidase enzymes. The inhibition of these enzymes plays a crucial role in the management of several diseases, including diabetes, cancer, and viral infections. Understanding the molecular basis of this inhibition through computational methods like molecular docking is paramount for the rational design of more potent and selective inhibitors.
Comparative Docking Analysis
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand (in this case, an indolizidine alkaloid) within the active site of a protein (a glycosidase enzyme). The docking score, typically expressed in kcal/mol, represents the binding energy, with lower values indicating a more favorable interaction. The following tables summarize the results of various docking studies, comparing the binding energies and key interacting residues of prominent indolizidine alkaloids with different glycosidase enzymes.
It is important to note that direct comparison of docking scores across different studies should be approached with caution, as the results can be influenced by the specific software, force fields, and docking parameters employed.
Alpha-Glucosidase Inhibitors
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a well-established therapeutic strategy for managing type 2 diabetes. Several indolizidine alkaloids have shown significant inhibitory activity against this enzyme.
| Indolizidine Alkaloid | Target Enzyme | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Castanospermine | α-Glucosidase | - | Not explicitly detailed | [1] |
| Swainsonine | α-Glucosidase | Not available | Not available | [2] |
| Nummularine-R | α-Glucosidase | -14.5691 | Gln121, Met122, Arg331, Gly546 | [3][4] |
| Vindoline | α-Glucosidase | -13.2250 | - | [3][4] |
| Oriciocrinone F | α-Glucosidase | - | Interacts with active site residues | [5][6] |
| O-methylmahanine | α-Glucosidase | - | Interacts with active site residues | [5][6] |
Alpha-Mannosidase Inhibitors
Alpha-mannosidases are involved in the processing of N-linked glycans on glycoproteins. Their inhibition by indolizidine alkaloids like swainsonine has been explored for its potential in cancer therapy.
| Indolizidine Alkaloid | Target Enzyme | Docking Score (kcal/mol) | Interacting Amino Acid Residues | Reference |
| Swainsonine | α-Mannosidase | Not available | Not available | [2] |
| 6-Epicastanospermine | Cytosolic α-Mannosidase | Good inhibitor | Not explicitly detailed | [7] |
| 1-Deoxy-6-epicastanospermine | Acidic α-Mannosidase | Strong inhibitor | Not explicitly detailed | [7] |
Experimental Protocols: Molecular Docking
The following provides a generalized methodology for the molecular docking of indolizidine alkaloids with glycosidase enzymes, based on commonly used protocols.
1. Preparation of the Receptor (Glycosidase Enzyme):
-
The three-dimensional crystal structure of the target glycosidase enzyme is retrieved from a protein database such as the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the PDB file.
-
Hydrogen atoms are added to the protein structure, and charges are assigned using a force field (e.g., AMBER, CHARMM).
-
The protein structure is then energy minimized to relieve any steric clashes and obtain a stable conformation.
2. Preparation of the Ligand (Indolizidine Alkaloid):
-
The 2D structure of the indolizidine alkaloid is drawn using chemical drawing software and converted to a 3D structure.
-
The ligand's geometry is optimized using a suitable computational method (e.g., semi-empirical or ab initio calculations).
-
Partial charges are assigned to the ligand atoms.
3. Docking Simulation:
-
A grid box is defined around the active site of the enzyme. This box specifies the region where the docking algorithm will search for favorable binding poses of the ligand.
-
A docking program (e.g., AutoDock Vina, MOE-Dock) is used to perform the docking simulation.[4][8][9] The program systematically explores different conformations and orientations of the ligand within the grid box.
-
A scoring function is used to evaluate the binding affinity of each pose, and the poses are ranked based on their docking scores.
4. Analysis of Docking Results:
-
The top-ranked docking poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the enzyme's active site.
-
The binding energy and the interacting residues provide insights into the mechanism of inhibition.
Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Glycosidase Inhibition and Downstream Signaling
The inhibition of glycosidases can impact various cellular signaling pathways. For instance, the inhibition of α-glucosidase can modulate the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
References
- 1. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases [agris.fao.org]
- 2. The effects of castanospermine and swainsonine on the activity and synthesis of intestinal sucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Docking of Isolated Alkaloids for Possible α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. In Silico Study of Alkaloids as α-Glucosidase Inhibitors: Hope for the Discovery of Effective Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The structural basis of the inhibition of human glycosidases by castanospermine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Indolizidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of indolizidine alkaloids, with a focus on swainsonine and castanospermine. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. This document outlines key performance indicators from validated methods, details experimental protocols, and illustrates the mechanisms of action for these alkaloids.
Introduction to Indolizidine Alkaloids and their Quantification
Indolizidine alkaloids are a class of polyhydroxylated compounds known for their potent inhibitory effects on glycosidase enzymes. Two of the most studied indolizidine alkaloids are swainsonine and castanospermine. Swainsonine is a powerful α-mannosidase inhibitor, while castanospermine is a potent inhibitor of α- and β-glucosidases. Their ability to interfere with glycoprotein processing pathways makes them significant targets in drug development, particularly in oncology and virology.
Accurate and precise quantification of these alkaloids in various matrices, such as plant material, biological fluids, and pharmaceutical formulations, is crucial for research and development. The primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Comparison of Analytical Methods
The choice of analytical method for quantifying indolizidine alkaloids depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. While direct comparative studies are limited, this section summarizes the performance of LC-MS/MS, GC-MS, and HPLC-ELSD based on available validation data.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize the validation parameters for the quantification of swainsonine using different analytical techniques. Due to a scarcity of published, detailed validation data for castanospermine, a comprehensive table for this analyte could not be compiled.
Table 1: Validation Parameters for Swainsonine Quantification
| Parameter | LC-MS/MS | GC-MS | HPLC-ELSD |
| Limit of Detection (LOD) | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources | 6 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.001% (w/w) in dry plant material[2] | Not explicitly stated in reviewed sources | Not explicitly stated in reviewed sources |
| **Linearity (R²) ** | > 0.99 | > 0.999 (for general phytochemicals)[3] | Information not available |
| Accuracy (Recovery) | Information not available | 98.3–101.6% (for general phytochemicals)[3] | Satisfactory[4] |
| Precision (RSD) | Information not available | ≤ 2.56% (for general phytochemicals)[3] | Satisfactory[4] |
Note: The data for GC-MS is based on a validation study for plant-based substances and may not be directly representative of indolizidine alkaloid analysis but provides a general indication of the method's performance.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. This section provides an overview of the key steps involved in the extraction and analysis of indolizidine alkaloids.
Sample Preparation and Extraction
Swainsonine from Locoweed (e.g., Oxytropis spp.)
A common procedure involves a small-scale liquid/liquid extraction followed by solid-phase extraction (SPE)[2]:
-
Extraction: Dry, ground plant material is extracted with an acidic solution to protonate the alkaloid, enhancing its solubility in the aqueous phase.
-
Clean-up: The extract is then passed through a cation-exchange SPE cartridge. The positively charged swainsonine binds to the resin, while neutral and anionic interfering compounds are washed away.
-
Elution: The purified swainsonine is eluted from the SPE cartridge using a basic solution, which neutralizes the alkaloid, allowing it to be released.
Castanospermine from Castanospermum australe Seeds
While a detailed, validated protocol for quantitative analysis was not found in the reviewed literature, the isolation of castanospermine generally involves[5]:
-
Extraction: Milled seeds are extracted with aqueous ethanol.
-
Purification: The crude extract is subjected to multiple chromatographic steps, often including ion-exchange and size-exclusion chromatography, to isolate the castanospermine.
Chromatographic Analysis
LC-MS/MS for Swainsonine
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is typically used for separation.
-
Mass Spectrometry: Detection and quantification are achieved using tandem mass spectrometry (MS/MS), often with atmospheric pressure chemical ionization (APCI)[2]. The high selectivity and sensitivity of MS/MS allow for accurate measurement even in complex matrices.
GC-MS for Swainsonine
-
Derivatization: As indolizidine alkaloids are polar and non-volatile, a derivatization step is necessary before GC-MS analysis. This typically involves converting the hydroxyl groups to trimethylsilyl (TMS) ethers[6].
-
Chromatography: The derivatized analyte is then separated on a gas chromatograph.
-
Mass Spectrometry: Detection is performed by a mass spectrometer. GC-MS can provide excellent chromatographic resolution and is a robust technique[3].
HPLC-ELSD for Swainsonine
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the separation of the polar swainsonine molecule[1][4].
-
Detection: An Evaporative Light Scattering Detector (ELSD) is used for detection. The ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte, making it suitable for compounds like swainsonine that lack a strong UV chromophore[7].
Mandatory Visualizations
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate analytical method for indolizidine alkaloid quantification.
Caption: A decision tree for selecting an analytical method.
Mechanism of Action: Glycosidase Inhibition
The following diagrams illustrate the inhibitory action of swainsonine and castanospermine on their respective target enzymes in the glycoprotein processing pathway.
Swainsonine Inhibition of α-Mannosidase II
Caption: Swainsonine blocks the conversion of high-mannose to hybrid-type glycans.
Castanospermine Inhibition of α-Glucosidase I
Caption: Castanospermine prevents the initial trimming of glucose residues from N-glycans.
Conclusion
The quantification of indolizidine alkaloids such as swainsonine and castanospermine is essential for advancing research and development in various scientific fields. LC-MS/MS stands out as a highly sensitive and specific method, particularly for complex matrices. GC-MS offers a robust alternative, although it requires a derivatization step. HPLC-ELSD provides a viable option when mass spectrometry is not available, especially for analytes lacking a UV chromophore. The selection of the most suitable method should be based on a thorough evaluation of the analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. The provided experimental protocols and diagrams offer a foundational understanding to guide researchers in their analytical endeavors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Analysis of swainsonine: extraction methods, detection, and measurement in populations of locoweeds (Oxytropis spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of swainsonine in the endophytic Undifilum fungi by high-performance liquid chromatography with evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Qualitative and quantitative HPLC-ELSD-ESI-MS analysis of steroidal saponins in fenugreek seed - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Stationary Phases for Indolizidine Separation
For researchers, scientists, and drug development professionals navigating the complexities of chiral separations, selecting the optimal chiral stationary phase (CSP) is a critical step in isolating and analyzing indolizidine alkaloids. This guide provides a comparative overview of different CSPs, supported by available experimental data for related alkaloid separations, to aid in this selection process.
Indolizidine alkaloids, a class of nitrogen-containing heterocyclic compounds, exhibit a wide range of biological activities, making their enantioselective separation crucial for pharmacological and toxicological studies. High-performance liquid chromatography (HPLC) employing chiral stationary phases is the most prevalent and effective technique for this purpose. The choice of CSP is paramount and depends on the specific structure of the indolizidine analyte and the desired separation parameters.
Principles of Chiral Separation
Chiral separation on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for each enantiomer, enabling their separation. The most commonly used CSPs for the separation of alkaloids, including those structurally related to indolizidines, fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based phases.
Comparison of Chiral Stationary Phases
While specific quantitative data for the enantiomeric separation of a wide range of indolizidine alkaloids is not extensively available in the reviewed literature, a qualitative comparison can be drawn from studies on structurally similar indole alkaloids. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability in the separation of alkaloids.
Table 1: Chiral Separation of Indole Alkaloids on Polysaccharide-Based CSPs
| Analyte | Chiral Stationary Phase | Mobile Phase | Detection |
| Tacamonine | Chiralpak AD | n-Hexane/2-Propanol (90:10) | UV |
| 17-alpha-Hydroxytacamonine | Chiralpak AD | n-Hexane/2-Propanol (80:20) | UV |
| Deethyleburnamonine | Chiralcel OD | n-Hexane/2-Propanol (90:10) | UV |
| Vindeburnol | Chiralcel OD | n-Hexane/2-Propanol (85:15) | UV |
This table presents qualitative data for indole alkaloids, which can serve as a starting point for method development for indolizidine separations. Quantitative data such as retention factor (k), separation factor (α), and resolution (Rs) were not consistently reported in the surveyed literature for a direct comparison.
Polysaccharide-Based CSPs: These are the most widely used CSPs for a broad range of chiral compounds, including alkaloids. They are derivatives of cellulose and amylose, often coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. Columns like Chiralpak® AD and Chiralcel® OD and their high-efficiency "H-series" counterparts (e.g., AD-H, OD-H) are popular choices[1]. The "H-series" columns, with smaller particle sizes, generally offer higher resolution and faster analysis times.
Macrocyclic Glycopeptide-Based CSPs: These CSPs, such as those based on vancomycin and teicoplanin, offer unique selectivity due to their complex three-dimensional structures containing multiple chiral centers, peptide linkages, and carbohydrate moieties. They are particularly effective for the separation of amino acids and other polar compounds. Their application in the separation of alkaloids has been documented, though specific data for indolizidines is limited.
Cyclodextrin-Based CSPs: These CSPs utilize cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. Chiral recognition is primarily based on the inclusion of the analyte, or a portion of it, into the cyclodextrin cavity. Derivatization of the hydroxyl groups on the cyclodextrin rim can enhance enantioselectivity.
Experimental Workflow and Protocols
The successful chiral separation of indolizidines requires careful optimization of the experimental conditions. The general workflow involves method development, sample preparation, chromatographic separation, and data analysis.
References
A Comparative Guide to Indolizidine Alkaloid Synthesis: Scalability and Cost-Effectiveness Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of indolizidine alkaloids remains a critical challenge. This guide provides a comparative analysis of four distinct synthetic pathways to two prominent indolizidine alkaloids, (-)-Indolizidine 167B and (+)-Swainsonine, with a focus on scalability and cost-effectiveness. The quantitative data, detailed experimental protocols, and visual pathway representations aim to inform strategic decisions in drug discovery and development projects.
This analysis delves into two synthetic routes for each target molecule, evaluating them based on key performance indicators such as overall yield, number of reaction steps, and an estimation of reagent and solvent costs. The presented data is compiled from peer-reviewed scientific literature to ensure accuracy and reliability.
Key Performance Indicators: A Comparative Overview
The following table summarizes the critical metrics for the four analyzed synthetic pathways. This allows for a rapid, at-a-glance comparison of their overall efficiency and potential for large-scale production.
| Target Alkaloid | Synthetic Pathway | Overall Yield (%) | Number of Steps |
| (-)-Indolizidine 167B | Polniaszek & Belmont (1990) | ~23% | 10 |
| (-)-Indolizidine 167B | Michael & Gravestock (1998) | 17% | 7 |
| (+)-Swainsonine | Jo et al. (2013) | 24% | 9 |
| (+)-Swainsonine | Pearson & Hembre (1996) | 11.8% | 10 |
Pathway 1: Enantioselective Synthesis of (-)-Indolizidine 167B via Amino Nitrile Intermediate
This pathway, developed by Polniaszek and Belmont, utilizes a chiral auxiliary-based approach to establish the stereochemistry of the target molecule. A key feature is the formation of a common amino nitrile intermediate.
Logical Workflow
Caption: Polniaszek & Belmont Synthesis of (-)-Indolizidine 167B.
Experimental Protocol
A detailed experimental protocol for this 10-step synthesis is outlined below, based on the procedures described by Polniaszek and Belmont.
(Note: This is a representative protocol and may be condensed for brevity. Please refer to the original publication for complete experimental details.)
-
Michael Addition: (S)-(-)-α-Phenethylamine is reacted with N-succinimidyl acrylate in a suitable solvent to afford the chiral amide.
-
Reduction: The amide is reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent to yield the corresponding amino alcohol.
-
Swern Oxidation: The primary alcohol is oxidized to the aldehyde using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperature.
-
Cyanide Addition: The amino aldehyde is treated with a cyanide source, such as potassium cyanide, to form the key amino nitrile intermediate.
-
Hydrolysis: The nitrile is hydrolyzed under acidic or basic conditions to the carboxylic acid.
-
Esterification: The amino acid is converted to its corresponding ester, for example, by reaction with methanol in the presence of an acid catalyst.
-
N-Alkylation: The secondary amine is alkylated with a suitable electrophile to introduce the remainder of the carbon skeleton.
-
Piperidine Ring Formation: An intramolecular cyclization reaction is induced to form the piperidine ring.
-
Reduction & Final Cyclization: A final reduction and intramolecular cyclization step yields the bicyclic indolizidine core.
-
Deprotection: Removal of any protecting groups affords the final product, (-)-Indolizidine 167B.
Pathway 2: Expeditious Synthesis of (-)-Indolizidine 167B via N-Acyliminium Ion Cyclization
This more concise route, reported by Michael and Gravestock, employs an intramolecular N-acyliminium ion cyclization as the key ring-forming step. This strategy significantly reduces the number of synthetic steps.
Logical Workflow
Caption: Michael & Gravestock Synthesis of (-)-Indolizidine 167B.
Experimental Protocol
The following protocol outlines the key steps in this 7-step synthesis.
(Note: This is a representative protocol and may be condensed for brevity. Please refer to the original publication for complete experimental details.)
-
Acylation: Ethyl (R)-3-aminohexanoate is acylated with a suitable acylating agent.
-
Partial Reduction: The ester is partially reduced to the corresponding hemiaminal using a reagent like diisobutylaluminium hydride (DIBAL-H).
-
N-Acyliminium Ion Formation and Cyclization: The hemiaminal is treated with a Lewis acid or protic acid to generate the N-acyliminium ion, which undergoes a spontaneous intramolecular cyclization to form the bicyclic lactam.
-
Reduction: The lactam is fully reduced to the corresponding amine using a strong reducing agent such as lithium aluminum hydride.
-
Functional Group Interconversion (if necessary): Any necessary functional group manipulations are performed.
-
Hydrogenation: A hydrogenation step may be employed to saturate any remaining double bonds.
-
Final Deprotection (if necessary): Removal of any protecting groups yields (-)-Indolizidine 167B.
Pathway 3: Enantioselective Total Synthesis of (+)-Swainsonine via Organocatalyzed Aldolization
This approach to the potent α-mannosidase inhibitor (+)-Swainsonine, developed by Jo and coworkers, features an organocatalyzed asymmetric aldol reaction as a key stereochemistry-defining step.
Logical Workflow
Caption: Jo et al. Synthesis of (+)-Swainsonine.
Experimental Protocol
The key steps for this 9-step synthesis are outlined below.
(Note: This is a representative protocol and may be condensed for brevity. Please refer to the original publication for complete experimental details.)
-
Organocatalyzed Aldol Reaction: An aldehyde and a ketone are reacted in the presence of a chiral organocatalyst (e.g., a proline derivative) to afford the enantiomerically enriched aldol adduct.
-
Protection: The hydroxyl groups of the aldol adduct are protected, for example, as silyl ethers.
-
Reductive Amination: The ketone is converted to an amine via reductive amination, for instance, using ammonia and a reducing agent like sodium cyanoborohydride.
-
Cyclization: An intramolecular cyclization is performed to construct the piperidine ring.
-
Further Functionalization: Additional functional group manipulations are carried out to prepare for the second ring closure.
-
Second Cyclization: The indolizidinone core is formed through another intramolecular cyclization.
-
Reduction: The ketone and any other reducible functional groups are reduced.
-
Deprotection: The protecting groups are removed.
-
Final Purification: The final product, (+)-Swainsonine, is purified.
Pathway 4: Asymmetric Total Synthesis of (+)-Swainsonine via Intramolecular Cyclisation of an α-Sulfinyl Carbanion
This synthesis, from the Pearson and Hembre laboratories, employs a novel key step involving the intramolecular cyclization of an α-sulfinyl carbanion to construct the indolizidine core.
Logical Workflow
Caption: Pearson & Hembre Synthesis of (+)-Swainsonine.
Experimental Protocol
The following protocol outlines the key stages of this 10-step synthesis.
(Note: This is a representative protocol and may be condensed for brevity. Please refer to the original publication for complete experimental details.)
-
Preparation of Chiral Sulfoxide: A suitable starting material is converted to a chiral sulfoxide.
-
Alkylation: The sulfoxide is alkylated to introduce the necessary carbon chain.
-
Formation of α-Sulfinyl Carbanion and Intramolecular Cyclization: The α-proton to the sulfoxide is removed using a strong base to form a carbanion, which then undergoes an intramolecular cyclization to form the indolizidinone precursor.
-
Desulfurization: The sulfoxide group is removed, for example, using Raney nickel.
-
Reduction: The ketone functional group is reduced to a hydroxyl group.
-
Hydroxylation: Additional hydroxyl groups are introduced with the correct stereochemistry.
-
Functional Group Interconversion: Any necessary modifications to functional groups are performed.
-
Protection/Deprotection Steps: As needed throughout the synthesis.
-
Final Cyclization (if necessary): Formation of the second ring of the indolizidine core.
-
Final Deprotection and Purification: Removal of all protecting groups and purification of the final product, (+)-Swainsonine.
Scalability and Cost-Effectiveness Analysis
A comprehensive analysis of scalability and cost-effectiveness requires a detailed examination of reagent costs, reaction conditions (e.g., temperature, pressure), and purification methods for each step.
-
Reagent and Solvent Costs: A preliminary analysis suggests that pathways utilizing readily available and cheaper starting materials and reagents, such as the Michael & Gravestock synthesis of (-)-Indolizidine 167B, may offer a cost advantage. The use of expensive chiral auxiliaries or catalysts, as in the Polniaszek & Belmont and Jo et al. syntheses, can significantly increase the overall cost, particularly at a larger scale.
-
Number of Steps and Overall Yield: A shorter synthetic route with a higher overall yield is generally more desirable for scalability as it reduces labor, resource consumption, and waste generation. In this regard, the 7-step synthesis of (-)-Indolizidine 167B and the 9-step synthesis of (+)-Swainsonine appear promising.
-
Reaction Conditions: Pathways that employ cryogenic temperatures or high-pressure reactions can be more challenging and costly to scale up due to the need for specialized equipment. Syntheses that proceed at or near ambient temperature and pressure are generally more amenable to industrial-scale production.
-
Purification Methods: A high reliance on chromatographic purification for every step can be a bottleneck in large-scale synthesis. Pathways that yield crystalline intermediates or products that can be purified by recrystallization are often more scalable.
The choice of a synthetic pathway for an indolizidine alkaloid is a multifaceted decision that depends on the specific goals of the project. For early-stage research where small quantities of material are needed, a longer but higher-yielding route might be acceptable. However, for process development and large-scale synthesis, a shorter, more convergent route with favorable reaction conditions and purification methods is paramount.
The Michael & Gravestock synthesis of (-)-Indolizidine 167B stands out for its conciseness. For (+)-Swainsonine, the organocatalytic approach by Jo et al. offers a good balance of yield and step count, although the cost of the catalyst should be a consideration for large-scale production. The Pearson & Hembre synthesis, while elegant, may present challenges in scaling up the key α-sulfinyl carbanion cyclization step.
This comparative guide provides a framework for evaluating synthetic routes to indolizidine alkaloids. A thorough, case-by-case analysis of the full experimental details and a detailed cost analysis of all reagents and solvents are essential for making an informed decision on the most scalable and cost-effective pathway for a given application.
Safety Operating Guide
Proper Disposal of Octahydroindolizin-3-imine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Octahydroindolizin-3-imine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this compound.
This compound is a chemical compound that requires careful handling due to its potential hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life.[1] Therefore, proper disposal is not just a regulatory requirement but a critical safety and environmental protection measure.
I. Hazard and Safety Data Summary
Before handling, it is crucial to be familiar with the hazards associated with this compound. The following table summarizes key quantitative data from the Safety Data Sheet.
| Property | Value | Method |
| Melting Point | 51 - 54 °C (124 - 129 °F) | lit. |
| Boiling Point | 253 - 254 °C (487 - 489 °F) | lit. |
| Partition Coefficient (n-octanol/water) | log Pow: 2.14 | (experimental) (Lit.) |
| Source: Sigma-Aldrich Safety Data Sheet[1] |
II. Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).[2]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1][2]
-
Skin and Body Protection: A lab coat or protective work clothing is mandatory.[2] In cases of potential splashing, additional protective clothing may be necessary.
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal company.[3][4][5] Adherence to both institutional and regulatory guidelines is mandatory.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other chemicals.
-
Segregate the Waste:
-
Solid Waste: Unused or expired pure this compound, and any contaminated solids (e.g., filter paper, weigh boats) should be collected in a designated, sealed container labeled "Solid Organic Hazardous Waste."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed container labeled "Liquid Organic Hazardous Waste." Do not mix with aqueous waste streams.[6]
-
Contaminated Labware: Disposable items such as gloves and paper towels that are contaminated with this compound should be placed in a designated hazardous waste container.[2]
-
Step 2: Waste Collection and Storage
-
Container Selection: Use chemically compatible containers for waste collection. Ensure containers are in good condition and have secure lids.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." List all components and their approximate percentages.
-
Storage Location: Store waste containers in a designated satellite accumulation area, such as a fume hood, away from incompatible materials.[7] The storage area should be well-ventilated.
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health & Safety (EHS): Notify your institution's EHS department about the hazardous waste that needs to be collected.
-
Engage a Licensed Waste Disposal Vendor: Your EHS department will coordinate with a licensed and reputable hazardous waste disposal company for the transportation and final disposal of the chemical waste.[3][4][5]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
IV. Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, silica gel).[3] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's emergency response team.
V. Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Safe Laboratory Chemical Waste Disposal [emsllcusa.com]
- 3. mlienvironmental.com [mlienvironmental.com]
- 4. blog.veolianorthamerica.com [blog.veolianorthamerica.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guidance for Handling Octahydroindolizin-3-imine
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of Octahydroindolizin-3-imine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is mandated. All procedures should be conducted under the assumption that the compound is hazardous.
Core Safety Principles
Due to the lack of specific toxicity data, this compound should be handled with care, minimizing all potential routes of exposure (inhalation, ingestion, and skin contact). Engineering controls, such as fume hoods, are the primary line of defense. Personal protective equipment (PPE) serves as a critical secondary barrier.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and unforeseen reactions. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Check for breakthrough times if available for similar compounds. |
| Body Protection | Chemical-resistant lab coat | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes inhalation exposure. If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge is required. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and transfers, within the fume hood.
-
Use the smallest quantities of the compound necessary for the experiment.
-
Avoid the creation of dust or aerosols.
-
Keep containers of the compound sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste containing this compound, including contaminated PPE and experimental materials, must be treated as hazardous waste.
-
Segregation:
-
Collect all solid and liquid waste containing the compound in separate, clearly labeled, and sealed hazardous waste containers.
-
-
Labeling:
-
Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Potentially Toxic," "Irritant").
-
-
Storage:
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
-
Disposal:
-
Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow and Safety Decision Making
The following diagram outlines the logical workflow for safely handling a chemical with unknown hazards like this compound.
Caption: Workflow for Handling Chemicals with Unknown Hazards.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
